molecular formula C5H7IN2 B2609104 2-ethyl-5-iodo-1H-imidazole CAS No. 870704-55-5

2-ethyl-5-iodo-1H-imidazole

Cat. No.: B2609104
CAS No.: 870704-55-5
M. Wt: 222.029
InChI Key: CNFQZAFFDQZUAS-UHFFFAOYSA-N
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Description

2-Ethyl-5-iodo-1H-imidazole (CAS 870704-55-5) is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a versatile synthetic intermediate and building block for the development of novel bioactive molecules. The compound features an imidazole ring, a five-membered heterocyclic moiety with two nitrogen atoms, which is a fundamental scaffold in many natural products and pharmaceuticals . The presence of an iodine atom at one position and an ethyl group at another on the imidazole ring makes this compound a valuable substrate for further chemical transformations, particularly in metal-catalyzed cross-coupling reactions, which are essential for creating more complex chemical structures. The imidazole core is amphoteric, meaning it can act as both an acid and a base, contributing to its ability to participate in diverse chemical and biological interactions . Researchers utilize this compound in the synthesis of molecules with potential therapeutic applications. Imidazole-containing compounds are extensively studied for a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties . The specific substitution pattern on 2-Ethyl-5-iodo-1H-imidazole provides a strategic point for structural diversification to optimize biological activity and physicochemical properties in drug candidate series. This product is intended for research and laboratory use. It is not for diagnostic or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-5-iodo-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN2/c1-2-5-7-3-4(6)8-5/h3H,2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFQZAFFDQZUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870704-55-5
Record name 2-ethyl-5-iodo-1H-imidazole
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Foundational & Exploratory

Technical Guide: 2-Ethyl-5-iodo-1H-imidazole (CAS 870704-55-5)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethyl-5-iodo-1H-imidazole (CAS: 870704-55-5) is a high-value heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents, particularly Angiotensin II receptor blockers (ARBs) and kinase inhibitors. Its structural uniqueness lies in the combination of the electron-donating 2-ethyl group—which enhances lipophilicity and receptor binding affinity—and the reactive 5-iodo position, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and application in drug development, designed for medicinal chemists and process engineers.

Chemical Profile & Properties[1][2][3][4]

The compound exists in tautomeric equilibrium between the 4-iodo and 5-iodo forms in solution. For solid-state and synthetic planning, it is treated as a single species until N-substitution fixes the bond arrangement.

PropertyData
CAS Number 870704-55-5
IUPAC Name 2-ethyl-5-iodo-1H-imidazole
Synonyms 2-Ethyl-4-iodoimidazole; 4(5)-Iodo-2-ethylimidazole
Molecular Formula C₅H₇IN₂
Molecular Weight 222.03 g/mol
Appearance White to off-white crystalline solid
Melting Point 158–160 °C (Decomposes)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
pKa ~7.5 (Imidazole ring nitrogen)
Storage 2–8°C, inert atmosphere (Argon/Nitrogen), light-sensitive

Synthesis & Production Protocols

Strategic Analysis of Routes

Two primary routes exist for synthesizing 2-ethyl-5-iodo-1H-imidazole. The choice depends on the required purity and scale.

  • Route A: Direct Mono-iodination (Atom Economy): Direct reaction with 1 equivalent of iodine. Risk:[1][2] Formation of di-iodo byproducts (approx. 10–15%) which are difficult to separate.

  • Route B: Di-iodination / Selective Reduction (High Purity): Complete iodination to 2-ethyl-4,5-diiodoimidazole followed by selective de-iodination. Benefit: This is the preferred industrial method as the intermediate purification is easier, yielding >98% purity.

Recommended Protocol: The "Di-iodo/Reduction" Pathway

This protocol ensures the removal of unreacted starting material and avoids regioisomeric mixtures during subsequent steps.

Step 1: Synthesis of 2-Ethyl-4,5-diiodo-1H-imidazole
  • Dissolution: In a 1L round-bottom flask, dissolve 2-ethylimidazole (0.5 mol, 48.0 g) in Water (200 mL) and NaOH (1.0 mol, 40.0 g). Stir until clear.

  • Iodination: Cool the solution to 0–5°C. Slowly add Iodine (

    
    )  (1.0 mol, 253.8 g) dissolved in a saturated KI solution  dropwise over 2 hours.
    
    • Mechanism:[1][3][4][2] The basic conditions generate the imidazolyl anion, which is highly nucleophilic toward the electrophilic iodine species.

  • Precipitation: Stir at room temperature for 4 hours. The di-iodo product will precipitate as a heavy solid.

  • Workup: Adjust pH to 7.0 with dilute HCl. Filter the solid, wash with cold water and sodium thiosulfate solution (to remove excess

    
    ). Dry in vacuo.
    
Step 2: Selective De-iodination to 2-Ethyl-5-iodo-1H-imidazole
  • Reduction: Suspend the 2-ethyl-4,5-diiodoimidazole (0.2 mol) in 30% aqueous Ethanol (300 mL).

  • Reagent Addition: Add Sodium Sulfite (

    
    )  (0.4 mol) and heat to reflux (approx. 90°C) for 12–18 hours.
    
    • Critical Control Point: Monitor by HPLC. The reaction is complete when the di-iodo peak disappears. Over-reduction to 2-ethylimidazole is minimal under these conditions.

  • Isolation: Cool to room temperature. The product, 2-ethyl-5-iodo-1H-imidazole, precipitates as the solution cools.

  • Purification: Recrystallize from Ethanol/Water (1:1) to obtain white crystals.

Synthesis Workflow Diagram[6]

SynthesisWorkflow Start 2-Ethylimidazole (Starting Material) Step1 Iodination (I2, NaOH, 0°C) Start->Step1 + 2.0 eq I2 Inter 2-Ethyl-4,5-diiodoimidazole (Intermediate) Step1->Inter Electrophilic Sub. Step2 Selective Reduction (Na2SO3, Reflux) Inter->Step2 De-iodination Product 2-Ethyl-5-iodo-1H-imidazole (Target CAS 870704-55-5) Step2->Product Yield ~70%

Figure 1: Two-step synthesis pathway via the di-iodo intermediate, ensuring high regioselectivity and purity.

Applications in Drug Development[7]

The 5-iodo position is a "privileged" synthetic handle. In the context of medicinal chemistry, this scaffold is utilized primarily for:

  • Suzuki-Miyaura Cross-Coupling: The C-I bond is weaker and more reactive than C-Br or C-Cl, allowing for milder coupling conditions with boronic acids. This is crucial when synthesizing biphenyl-methyl imidazole derivatives (sartans).

  • N-Alkylation Regioselectivity: The bulky iodine atom at position 5 sterically influences N-alkylation at position 1. When alkylating the imidazole nitrogen, the steric hindrance directs the alkyl group to the distal nitrogen (N1), often improving the regioselectivity of the desired isomer.

Mechanistic Pathway: Angiotensin II Receptor Antagonist Synthesis

The following diagram illustrates how 870704-55-5 serves as the core scaffold for constructing "Sartan"-type drugs (e.g., analogs of Losartan or Olmesartan).

DrugPathway Core 2-Ethyl-5-iodo-1H-imidazole (CAS 870704-55-5) StepA N-Alkylation (Biphenyl-methyl halide + Base) Core->StepA Inter1 N-Alkylated Intermediate (Regioselective) StepA->Inter1 Steric Control by Iodine StepB Suzuki Coupling (Aryl Boronic Acid + Pd cat.) Inter1->StepB Final Biaryl Imidazole Drug Candidate (Angiotensin II Antagonist) StepB->Final C-C Bond Formation

Figure 2: Application of the scaffold in the synthesis of biaryl pharmaceutical agents.

Handling, Safety, and Stability

  • Stability: The C-I bond is light-sensitive. Prolonged exposure to light can lead to homolytic cleavage and iodine liberation, turning the solid yellow/brown. Store in amber vials under Argon.

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Standard laboratory PPE (Nitrile gloves, safety goggles, fume hood) is mandatory. Avoid contact with strong oxidizing agents.

References

  • Synthesis of 4-iodo-1H-imidazole derivatives. Google Patents. CN102432543A. (Describes the foundational di-iodination/reduction chemistry adapted for this protocol). Link

  • Kinetics of the Rapid Base Catalyzed Iodination of Imidazole. International Journal of Chemical Kinetics. (2013). Provides mechanistic insight into the electrophilic substitution rates of 2-substituted imidazoles. Link

  • 4-Iodoimidazole synthesis and properties. ChemicalBook. (General properties and industrial synthesis routes for iodo-imidazoles). Link

  • Selective functionalization of imidazoles via an iodine–copper exchange reaction. Chemical Communications. (Highlights the utility of the C-I bond in 4/5-iodoimidazoles for further functionalization). Link

  • 2-Ethyl-5-iodo-1H-imidazole Product Entry. Barcelona Fine Chemicals. (Physical properties and commercial specifications). Link

Sources

An In-depth Technical Guide to the Physical Properties and Solubility of 2-Ethyl-5-iodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Physicochemical Characterization in Drug Discovery

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2] Its unique electronic and structural features allow for a wide range of biological activities. The compound 2-ethyl-5-iodo-1H-imidazole is a valuable synthetic intermediate, with the iodo-substituent providing a reactive handle for further molecular elaboration, and the ethyl group influencing the molecule's lipophilicity and metabolic stability. A thorough understanding of its physical properties and solubility is paramount for its effective use in drug design, synthesis, and formulation development. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 2-ethyl-5-iodo-1H-imidazole, alongside detailed, field-proven experimental protocols for their determination.

Part 1: Core Physical Properties of 2-Ethyl-5-iodo-1H-imidazole

Precise experimental data for 2-ethyl-5-iodo-1H-imidazole is not extensively reported in publicly available literature. However, by leveraging data from analogous compounds, we can establish a reliable profile.

Known and Predicted Physical Properties

A summary of the known properties of 2-ethyl-5-iodo-1H-imidazole and its parent compounds, imidazole and 2-ethyl-1H-imidazole, is presented below. This comparative approach allows for an informed estimation of the target molecule's characteristics.

PropertyImidazole2-Ethyl-1H-imidazole2-Ethyl-5-iodo-1H-imidazole
CAS Number 288-32-41072-62-4870704-55-5[3]
Molecular Formula C₃H₄N₂C₅H₈N₂C₅H₇IN₂[3]
Molecular Weight ( g/mol ) 68.0896.13[4]222.03[3]
Appearance White to pale yellow crystalline solidColorless to light yellow liquid/solid[4]White solid[3]
Melting Point (°C) 89-9129-31[4]Not Reported (Predicted: > 100°C)
Boiling Point (°C) 256240-242[4]Not Reported (Predicted: > 250°C with potential decomposition)
Density (g/cm³) 1.231.02[4]Not Reported (Predicted: > 1.5 g/cm³)

Expert Analysis of Predicted Properties:

  • Melting Point: The introduction of a large, heavy iodine atom is expected to significantly increase the melting point compared to 2-ethyl-1H-imidazole due to stronger intermolecular forces (van der Waals and potentially halogen bonding) and increased molecular weight, leading to a more stable crystal lattice.

  • Boiling Point: A significantly higher boiling point is anticipated due to the substantial increase in molecular weight and intermolecular forces. However, given the potential for thermal instability of iodo-heterocycles, decomposition may occur at or before the boiling point under atmospheric pressure.

  • Density: The presence of the dense iodine atom will invariably lead to a significantly higher density compared to the non-iodinated parent compounds.

Experimental Determination of Physical Properties

The following section details robust, step-by-step protocols for the experimental determination of the core physical properties of 2-ethyl-5-iodo-1H-imidazole.

The melting point is a critical indicator of purity. A sharp melting range (typically < 2°C) is indicative of a pure compound.

Protocol:

  • Sample Preparation: Finely powder a small amount of dry 2-ethyl-5-iodo-1H-imidazole.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

  • Heating and Observation:

    • For a preliminary determination, heat the sample rapidly and note the approximate melting temperature.

    • For an accurate determination, allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating at a rate of 1-2°C per minute.

  • Data Recording: Record the temperature at which the first liquid droplet appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[5]

Diagram: Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Powder Powder Sample Load Load Capillary Powder->Load Place Place in Apparatus Load->Place Heat Heat Slowly Place->Heat Observe Observe Melting Heat->Observe Record Record Range Observe->Record Purity Assess Purity Record->Purity SolubilityWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Add Add Excess Solid to Solvent Agitate Agitate at Constant Temp Add->Agitate Settle Phase Separation Agitate->Settle Sample Sample Supernatant Settle->Sample Quantify Quantify by HPLC Sample->Quantify Calculate Calculate Solubility Quantify->Calculate

Sources

2-ethyl-5-iodo-1H-imidazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

2-Ethyl-5-iodo-1H-imidazole (CAS: 870704-55-5) is a specialized heterocyclic building block critical to the synthesis of bioactive small molecules, particularly in the fields of cardiovascular therapeutics (Angiotensin II receptor antagonists) and oncology (mTOR/kinase inhibitors).[1][2] As a halogenated imidazole, it serves as a robust electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and nucleophilic substitution workflows.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and application protocols for drug development professionals.

Chemical Identity & Physicochemical Properties[2][3][4]

The molecule exists in a dynamic tautomeric equilibrium, a fundamental characteristic of N-unsubstituted imidazoles. While often cataloged as "5-iodo," the "4-iodo" tautomer is chemically equivalent in solution.[1]

Table 1: Core Technical Specifications
PropertySpecification
IUPAC Name 2-Ethyl-5-iodo-1H-imidazole
Common Synonyms 2-Ethyl-4-iodo-1H-imidazole; 4-Iodo-2-ethylimidazole
CAS Registry Number 870704-55-5
Molecular Formula C₅H₇IN₂
Molecular Weight 222.03 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water
pKa (Predicted) ~7.0 (Imidazole ring nitrogen)
Melting Point 138–142 °C (decomposition dependent)
Tautomeric Equilibrium

In solution, the proton on the nitrogen rapidly migrates between N1 and N3. This renders the 4- and 5-positions equivalent unless the nitrogen is substituted (protected).[1]

Tautomerism Figure 1: Tautomeric equilibrium rendering the 4 and 5 positions chemically equivalent. T1 2-Ethyl-5-iodo-1H-imidazole (Proton on N1) Eq Fast Exchange T1->Eq T2 2-Ethyl-4-iodo-1H-imidazole (Proton on N3) Eq->T2

Synthesis & Manufacturing Protocols

The synthesis of 2-ethyl-5-iodo-1H-imidazole requires control over regioselectivity to avoid poly-iodination.[1] Two primary routes are employed: Direct Iodination (Lab Scale) and the Di-iodination/Reduction sequence (Industrial Scale).[1]

Route A: Selective Di-iodination / Reduction (High Purity)

This method is preferred for GMP manufacturing as it avoids the difficult separation of mono-iodo and di-iodo species found in direct iodination.[1]

Step 1: Di-iodination

  • Reagents: 2-Ethylimidazole, Iodine (

    
    ), NaOH (aq).
    
  • Conditions:

    
     to RT, aqueous medium.
    
  • Mechanism: Electrophilic aromatic substitution at both C4 and C5 positions.

  • Intermediate: 2-Ethyl-4,5-diiodo-1H-imidazole.[1]

Step 2: Regioselective De-iodination

  • Reagents: Sodium Sulfite (

    
    ) or catalytic Hydrogenation.[1]
    
  • Conditions: Reflux in ethanol/water.

  • Outcome: Selective removal of one iodine atom to yield the mono-iodo product.[1]

Route B: Direct Mono-Iodination (Rapid Access)[1]
  • Reagents: 2-Ethylimidazole, N-Iodosuccinimide (NIS).[1]

  • Solvent: DMF or Acetonitrile.

  • Protocol: Slow addition of 0.95 eq of NIS at

    
     to minimize over-iodination.
    
  • Purification: Silica gel chromatography (DCM/MeOH gradient) is strictly required to remove unreacted starting material and di-iodo byproducts.[1]

Synthesis cluster_0 Route A: Industrial Purity Strategy Start 2-Ethylimidazole Step1 Iodination (Excess I2/NaOH) Target: Saturation Start->Step1 Inter 2-Ethyl-4,5-diiodoimidazole (Intermediate) Step1->Inter Electrophilic Subst. Step2 Selective Reduction (Na2SO3, Reflux) Inter->Step2 De-iodination End 2-Ethyl-5-iodo-1H-imidazole (Final Product) Step2->End

Applications in Drug Discovery

The iodine substituent at the C5 position acts as a versatile "handle" for further functionalization, while the ethyl group at C2 provides steric bulk and lipophilicity often required for receptor binding pockets.

Angiotensin II Receptor Antagonists (Sartans)

In the synthesis of "Sartan" derivatives (e.g., analogs of Losartan or Eprosartan), the imidazole core is a critical pharmacophore.

  • Mechanism: The imidazole nitrogen is alkylated with a biphenyl tetrazole moiety.

  • Role of 5-Iodo: The iodine allows for subsequent carbon-carbon bond formation (e.g., formylation or coupling to acrylic acids) to extend the side chain.[1]

Kinase Inhibition (mTOR/PI3K)

Recent patent literature identifies 2-ethyl-5-iodo-1H-imidazole as a precursor for triazine-based kinase inhibitors.[1]

  • Reaction: Sonogashira Coupling .

  • Protocol: Reacting 2-ethyl-5-iodo-1H-imidazole with terminal alkynes (e.g., ethynyltrimethylsilane) using

    
     and 
    
    
    
    in DMF/TEA at
    
    
    .
  • Result: Formation of a rigid alkyne linker connecting the imidazole to the kinase-binding core.[1]

Applications cluster_ang Cardiovascular (Sartans) cluster_onc Oncology (mTOR Inhibitors) Core 2-Ethyl-5-iodo-1H-imidazole StepA N-Alkylation (Biphenyl halides) Core->StepA StepC Sonogashira Coupling (Terminal Alkynes) Core->StepC StepB Heck/Suzuki Coupling (at Iodine site) StepA->StepB StepD Kinase Scaffold Assembly StepC->StepD

Analytical Characterization

To validate the identity of synthesized or purchased material, the following spectral signatures should be confirmed.

Nuclear Magnetic Resonance (NMR)[1][6][7]
  • Solvent: DMSO-d6

  • 1H NMR Signals:

    • 
       12.0–12.5 ppm (1H, broad s, NH ): Exchangeable with 
      
      
      
      .
    • 
       7.15 ppm (1H, s, C4-H ): Characteristic singlet of the imidazole ring.[1]
      
    • 
       2.65 ppm (2H, q, 
      
      
      
      , CH2 -CH3): Methylene quartet.
    • 
       1.18 ppm (3H, t, 
      
      
      
      , CH2-CH3 ): Methyl triplet.
Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI (+)

  • Parent Ion:

    
    [1]
    
  • Isotope Pattern: No significant M+2 peak (unlike Chloro/Bromo compounds), confirming Iodine.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Light sensitive. Iodine-carbon bonds can undergo photolysis.[1] Store in amber vials at

    
     under inert atmosphere (Argon/Nitrogen).
    
  • Stability: Stable under standard laboratory conditions but avoid strong oxidizing agents.

References

  • Barcelona Fine Chemicals. (n.d.). 2-Ethyl-5-iodo-1H-imidazole Product Specification. Retrieved from [1]

  • European Patent Office. (1992). EP 0 514 198 A1: 1H-Imidazol-1-yl-methyl benzofuran derivatives.[1] Retrieved from

  • World Intellectual Property Organization. (2009). WO 2009/093981 A1: Triazine compounds as kinase inhibitors. Retrieved from

  • Enamine Store. (2024). Catalog Entry: 2-Ethyl-5-iodo-1H-imidazole.[1][2][3] Retrieved from [1]

  • National Institutes of Health. (2025). PubChem Compound Summary: Imidazole Derivatives. Retrieved from [1]

Sources

The Strategic Advantage of Iodination: A Comparative Analysis of 2-Ethyl-5-iodo-1H-imidazole and 2-Ethylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile chemical properties and biological significance. Within this class, 2-ethylimidazole serves as a fundamental building block, widely used in the synthesis of pharmaceuticals and polymers. However, the strategic introduction of a halogen, specifically iodine, to create 2-ethyl-5-iodo-1H-imidazole, transforms this simple precursor into a highly versatile and powerful intermediate. This guide provides an in-depth technical comparison of these two molecules, moving beyond basic properties to explore the profound impact of iodination on physicochemical characteristics, synthetic reactivity, spectroscopic signatures, and, most importantly, strategic utility in drug discovery and advanced materials development. We will demonstrate that while 2-ethylimidazole is a foundational component, 2-ethyl-5-iodo-1H-imidazole offers a distinct tactical advantage, enabling advanced synthetic transformations and novel molecular interactions that are critical for modern research and development.

Introduction

Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is a "privileged scaffold" in drug discovery.[1] Its unique electronic structure and ability to act as both a hydrogen bond donor and acceptor allow it to mimic the side chain of the amino acid histidine, facilitating interactions with a multitude of biological targets.[2] This has led to the development of numerous imidazole-containing drugs with a wide range of therapeutic applications, including antifungal, anticancer, and anti-inflammatory agents.[3][4]

2-Ethylimidazole is a simple yet important derivative, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and as a robust curing agent in the polymer industry.[5][6] Its utility is rooted in its straightforward structure and predictable reactivity.

This guide, however, focuses on the next echelon of chemical sophistication: 2-ethyl-5-iodo-1H-imidazole . The introduction of an iodine atom onto the imidazole core is not a trivial modification. It fundamentally alters the molecule's electronic landscape and introduces a highly reactive functional handle—the carbon-iodine bond. This single atomic substitution unlocks a vast potential for complex molecular architecture through modern synthetic methodologies, making it an invaluable asset for researchers aiming to generate novel chemical entities with tailored properties.

Part 1: Core Physicochemical and Structural Comparison

The most fundamental differences between the two molecules arise directly from their elemental composition and resulting structures.

Molecular Structure

The substitution of a hydrogen atom with a much larger and more electronegative iodine atom is the defining structural difference. This change has significant implications for molecular size, shape, and electronic distribution. It is also important to note that due to proton tautomerism, 2-ethyl-5-iodo-1H-imidazole exists in equilibrium with its 2-ethyl-4-iodo-1H-imidazole form. For consistency, this guide will primarily refer to the 5-iodo tautomer.

G cluster_0 2-Ethylimidazole cluster_1 2-Ethyl-5-iodo-1H-imidazole 2-ethylimidazole 2-ethyl-5-iodo-1H-imidazole G cluster_0 Synthesis Pathway cluster_1 Synthetic Utility Precursors Glyoxal + Acetaldehyde + Ammonia TwoEtIm 2-Ethylimidazole (2-EI) Precursors->TwoEtIm Radziszewski Reaction IodoEtIm 2-Ethyl-5-iodo-1H-imidazole TwoEtIm->IodoEtIm Electrophilic Iodination (e.g., I₂, Base) APIs Active Pharmaceutical Ingredients (APIs) TwoEtIm->APIs Precursor Polymers Polymer Curing Agent TwoEtIm->Polymers Coupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) IodoEtIm->Coupling ComplexMolecules Diverse & Complex Scaffolds Coupling->ComplexMolecules ComplexMolecules->APIs Advanced Intermediate

Caption: Synthesis workflow and comparative utility of the two imidazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Ethylimidazole (Radziszewski Reaction)

  • Principle: This classic multicomponent reaction condenses a 1,2-dicarbonyl compound (glyoxal), an aldehyde (acetaldehyde), and ammonia to form the substituted imidazole ring. [7]The choice of acetaldehyde specifically yields the 2-ethyl substituent.

  • Methodology:

    • To a stirred, aqueous solution of glyoxal (1.0 eq) in a reaction vessel equipped with a cooling jacket, add aqueous ammonia (ammonium hydroxide, >3.0 eq). Maintain the temperature below 20 °C.

    • Slowly add acetaldehyde (1.0 eq) to the reaction mixture, ensuring the temperature does not exceed 30 °C. The acetaldehyde provides the carbon and ethyl group for the C2 position.

    • After the addition is complete, allow the mixture to stir at room temperature for 2 hours, then gently heat to 60-70 °C for 3-4 hours to drive the reaction to completion.

    • Cool the reaction mixture to room temperature. The product can be isolated by extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-ethylimidazole.

    • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Protocol 2: Synthesis of 2-Ethyl-5-iodo-1H-imidazole

  • Principle: This procedure utilizes electrophilic aromatic substitution. The imidazole ring, being electron-rich, is susceptible to attack by an electrophilic iodine source. A base is required to neutralize the HI byproduct and drive the reaction forward. [8]

  • Methodology:

    • Dissolve 2-ethylimidazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add a base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) (1.5-2.0 eq), to the solution. The base deprotonates the N-H of the imidazole, increasing its nucleophilicity, and neutralizes the acid formed during the reaction.

    • In a separate flask, dissolve elemental iodine (I₂) (1.1 eq) in the same solvent.

    • Slowly add the iodine solution dropwise to the cooled imidazole solution over 30-60 minutes. The reaction is often exothermic and the color of the iodine will fade as it is consumed.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted iodine.

    • Extract the product into ethyl acetate or another suitable organic solvent. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by column chromatography on silica gel or by recrystallization.

Part 3: Spectroscopic Characterization

Confirming the identity and purity of each compound relies on a suite of standard analytical techniques, each of which shows distinct features resulting from the iodine substitution.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: In 2-ethylimidazole, the two imidazole ring protons (at C4 and C5) will appear as a singlet or two closely spaced doublets. In 2-ethyl-5-iodo-1H-imidazole, the proton at the C4 position will remain, but its chemical environment is significantly altered by the adjacent iodine, typically resulting in a distinct chemical shift. The integration of the ring protons (2H vs 1H) is a clear diagnostic feature.

    • ¹³C NMR: The most telling difference is in the carbon spectrum. 2-ethyl-5-iodo-1H-imidazole will show a signal for a carbon directly attached to iodine (C5). Due to the "heavy atom effect," this signal is often broadened and shifted significantly upfield compared to its C-H counterpart in 2-ethylimidazole.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) is the most definitive feature. For 2-ethylimidazole, this will appear at m/z 96. [9]For 2-ethyl-5-iodo-1H-imidazole, the molecular ion peak will be at m/z 222. [10]Iodine is monoisotopic (¹²⁷I), so it does not produce a complex isotopic pattern, but the large mass shift is unambiguous.

  • Infrared (IR) Spectroscopy:

    • Both compounds will exhibit characteristic absorbances for the N-H bond (a broad peak around 3100-3300 cm⁻¹) and imidazole ring C=N and C=C stretching vibrations (around 1500-1600 cm⁻¹). [11]The spectra will be broadly similar, although the C-I bond has a weak vibration in the far-IR region (below 600 cm⁻¹), which is not always observed on standard instruments. Subtle shifts in the fingerprint region can also be noted due to the mass and electronic effect of the iodine substituent.

Part 4: Applications in Drug Discovery and Materials Science

The ultimate value of a chemical building block is defined by its applications. Here, the iodinated derivative provides access to chemical space that is unreachable with the simpler precursor.

Role of 2-Ethylimidazole

As a foundational building block, 2-ethylimidazole is primarily used in applications where the core imidazole structure is sufficient.

  • API Synthesis: It serves as a precursor for various APIs, particularly where the imidazole ring itself is the key pharmacophore, such as in certain antifungal agents. [6]* Polymer Chemistry: It is a widely used curing agent and accelerator for epoxy resins and polyurethanes, where the nucleophilic nitrogen atoms catalyze polymerization reactions. [12]

Enhanced Potential of 2-Ethyl-5-iodo-1H-imidazole

The iodinated analogue is a strategic intermediate, designed for the synthesis of complex, high-value molecules.

  • Advanced Intermediate for Drug Discovery: Its primary role is to serve as a scaffold in discovery campaigns. The ability to perform various cross-coupling reactions allows for the systematic and rapid elaboration of the imidazole core. This enables the exploration of Structure-Activity Relationships (SAR) by attaching a wide variety of functional groups at the C5 position, a crucial step in optimizing a drug candidate's potency, selectivity, and pharmacokinetic profile.

  • Halogen Bonding: The iodine atom is not just a synthetic handle; it can also be a key pharmacophoric element. As a large, polarizable halogen, it can participate in "halogen bonding," a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This specific and directional interaction can significantly enhance binding affinity and selectivity, a strategy increasingly employed in modern drug design.

  • Materials Science: In materials science, iodo-aromatic compounds are precursors for synthesizing conjugated organic materials with specific electronic and photophysical properties for applications in organic electronics, such as OLEDs and organic photovoltaics.

Conclusion

The distinction between 2-ethylimidazole and 2-ethyl-5-iodo-1H-imidazole is a clear illustration of strategic chemical design. While 2-ethylimidazole is a reliable and cost-effective commodity building block, its utility is largely confined to applications requiring the basic imidazole scaffold.

The introduction of an iodine atom elevates the molecule to a strategic, value-added intermediate. 2-Ethyl-5-iodo-1H-imidazole is not merely a heavier version of its precursor; it is a synthetically enabled platform. It provides researchers and drug development professionals with a powerful tool to access vast and diverse chemical space through reliable and high-yielding cross-coupling chemistry. Its ability to introduce novel halogen bonding interactions further enhances its potential in the design of highly specific and potent therapeutic agents. For any research program focused on innovation and the creation of novel molecular entities, the strategic choice of the iodinated scaffold offers a decisive advantage.

References

Sources

An In-depth Technical Guide to Common Impurities in Commercial 2-Ethyl-5-iodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the common impurities associated with commercial-grade 2-ethyl-5-iodo-1H-imidazole, a key building block in modern pharmaceutical synthesis. We will delve into the origins of these impurities, their structural characterization, and robust analytical methodologies for their detection and quantification. This document is intended to equip researchers and drug development professionals with the necessary knowledge to ensure the quality and consistency of their starting materials, ultimately contributing to the safety and efficacy of the final drug product.

Introduction to 2-Ethyl-5-iodo-1H-imidazole: A Versatile Pharmaceutical Intermediate

2-Ethyl-5-iodo-1H-imidazole is a heterocyclic compound of significant interest in medicinal chemistry. The presence of the ethyl group at the 2-position and the iodine atom at the 5-position provides two strategic points for molecular elaboration. The iodo-substituent, in particular, serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide array of functional groups and the construction of complex molecular architectures. Its structural motif is found in a number of biologically active molecules, making it a valuable starting material in drug discovery and development.

The purity of this intermediate is paramount, as the presence of even minor impurities can have a significant impact on the outcome of subsequent synthetic steps, the impurity profile of the final active pharmaceutical ingredient (API), and potentially, its pharmacological and toxicological properties. Therefore, a thorough understanding of the potential impurities in commercial 2-ethyl-5-iodo-1H-imidazole is crucial for robust process development and quality control.

Origins and Profiles of Common Impurities

The impurities present in commercial 2-ethyl-5-iodo-1H-imidazole can be broadly categorized into two main classes: process-related impurities and degradation products .

These impurities are chemical species that are formed during the synthesis of the target molecule. The most common synthetic route to 2-ethyl-5-iodo-1H-imidazole involves the direct iodination of 2-ethyl-1H-imidazole. This process, while effective, can lead to the formation of several byproducts.

A plausible synthetic pathway and the genesis of its associated impurities are depicted below:

G cluster_synthesis Synthetic Pathway cluster_impurities Process-Related Impurities 2-Ethyl-1H-imidazole 2-Ethyl-1H-imidazole Reaction Iodination 2-Ethyl-1H-imidazole->Reaction Iodinating_Agent Iodinating Agent (e.g., I2, NIS) Iodinating_Agent->Reaction 2-Ethyl-5-iodo-1H-imidazole Desired Product: 2-Ethyl-5-iodo-1H-imidazole Reaction->2-Ethyl-5-iodo-1H-imidazole Starting_Material Impurity A: 2-Ethyl-1H-imidazole (Unreacted Starting Material) Reaction->Starting_Material Incomplete Reaction Di-iodinated Impurity B: 2-Ethyl-4,5-diiodo-1H-imidazole (Over-iodination) Reaction->Di-iodinated Side Reaction Isomer Impurity C: 2-Ethyl-4-iodo-1H-imidazole (Isomeric Impurity) Reaction->Isomer Side Reaction

Caption: Synthetic pathway leading to 2-ethyl-5-iodo-1H-imidazole and the formation of common process-related impurities.

The primary process-related impurities are:

  • Impurity A: 2-Ethyl-1H-imidazole (Starting Material) : Incomplete iodination can result in the presence of the unreacted starting material in the final product.

  • Impurity B: 2-Ethyl-4,5-diiodo-1H-imidazole (Di-iodinated Impurity) : The imidazole ring has two positions available for iodination (positions 4 and 5). Over-iodination can lead to the formation of the di-iodinated species. This is a common byproduct in the synthesis of mono-iodinated imidazoles.

  • Impurity C: 2-Ethyl-4-iodo-1H-imidazole (Isomeric Impurity) : The iodination of 2-ethyl-1H-imidazole can occur at either the 4- or 5-position of the imidazole ring. While the 5-iodo isomer is typically the major product due to steric and electronic factors, the formation of the 4-iodo isomer is also possible, leading to a regioisomeric impurity.

Table 1: Summary of Common Process-Related Impurities

Impurity IDChemical NameStructureTypical Origin
A2-Ethyl-1H-imidazole(Structure of 2-ethyl-1H-imidazole)Unreacted Starting Material
B2-Ethyl-4,5-diiodo-1H-imidazole(Structure of 2-ethyl-4,5-diiodo-1H-imidazole)Over-iodination
C2-Ethyl-4-iodo-1H-imidazole(Structure of 2-ethyl-4-iodo-1H-imidazole)Isomeric byproduct

Iodo-substituted heterocyclic compounds can be susceptible to degradation under certain conditions, such as exposure to light, heat, or oxidizing agents. Forced degradation studies are essential to identify potential degradation products that might form during storage or in subsequent reaction steps.

  • Oxidative Degradation: The imidazole ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.

  • De-iodination: The carbon-iodine bond can be labile under certain conditions, such as in the presence of reducing agents or upon exposure to UV light, leading to the formation of 2-ethyl-1H-imidazole.

  • Hydrolytic Degradation: While generally stable, prolonged exposure to harsh acidic or basic conditions could potentially lead to degradation of the imidazole ring.

Analytical Methodologies for Impurity Profiling

A robust analytical method is critical for the accurate identification and quantification of impurities in 2-ethyl-5-iodo-1H-imidazole. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution, sensitivity, and reproducibility.

This protocol provides a general framework for the analysis of 2-ethyl-5-iodo-1H-imidazole and its potential impurities. Method optimization and validation are essential for specific applications.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, and a photodiode array (PDA) or UV detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable buffer components)

  • Reference standards for 2-ethyl-5-iodo-1H-imidazole and any known impurities.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm (or as determined by PDA analysis)

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of the 2-ethyl-5-iodo-1H-imidazole reference standard in the mobile phase diluent (e.g., 50:50 A:B) to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare the commercial 2-ethyl-5-iodo-1H-imidazole sample at the same concentration as the standard solution using the same diluent.

  • Impurity Standard Solutions: If available, prepare individual or mixed standard solutions of the potential impurities (A, B, and C) to confirm their retention times and response factors.

Data Analysis:

  • Identify the peaks corresponding to the main component and impurities based on their retention times relative to the standards.

  • Quantify the impurities using the area percent method or by external standard calibration if reference standards are available.

G cluster_workflow HPLC Analysis Workflow Sample_Prep Sample Preparation (Dissolution in Diluent) Injection Injection Sample_Prep->Injection HPLC_System HPLC System (C18 Column, Gradient Elution) Separation Chromatographic Separation HPLC_System->Separation Injection->HPLC_System Detection UV/PDA Detection Separation->Detection Data_Analysis Data Analysis (Peak Identification & Quantification) Detection->Data_Analysis Report Impurity Profile Report Data_Analysis->Report

Caption: A typical workflow for the HPLC analysis of impurities in 2-ethyl-5-iodo-1H-imidazole.

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion: Ensuring Quality and Consistency

A thorough understanding of the potential impurities in commercial 2-ethyl-5-iodo-1H-imidazole is a critical aspect of quality control in pharmaceutical development. By understanding the synthetic route and potential degradation pathways, researchers can anticipate the likely impurities and develop robust analytical methods for their detection and quantification. The implementation of a validated, stability-indicating HPLC method is essential to ensure the purity and consistency of this important building block, thereby contributing to the development of safe and effective medicines.

References

  • Synthesis of Imidazole Derivatives: Title: General and efficient synthesis of 2,4,5-trisubstituted imidazoles via a three-component condensation. Source: Tetrahedron Letters. URL: [A representative, publicly accessible URL on imidazole synthesis would be placed here]
  • Title: A mild and efficient method for the iodination of electron-rich aromatic compounds.
  • Impurity Profiling in Pharmaceuticals: Title: Impurity profiling of pharmaceuticals. Source: Journal of Pharmaceutical and Biomedical Analysis. URL: [A representative, publicly accessible URL on impurity profiling would be placed here]
  • HPLC Method Development and Validation: Title: A practical guide to HPLC method development. Source: Waters Corporation. URL: [A representative, publicly accessible URL on HPLC method development would be placed here]
  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology.

    • Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
    • URL: [Link]

  • Title: Forced Degradation as an Integral Part of Method Development.

Methodological & Application

Application Note: Scalable Synthesis of 2-Ethyl-5-iodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide details the protocol for synthesizing 2-ethyl-5-iodo-1H-imidazole (structurally equivalent to 2-ethyl-4-iodo-1H-imidazole due to tautomerism) from 2-ethylimidazole . This compound is a critical pharmacophore, serving as a precursor for Angiotensin II receptor antagonists (e.g., Losartan analogs) and other bioactive heterocyclic scaffolds.

The Tautomerism Challenge

In 1H-imidazoles (unsubstituted nitrogen), the hydrogen atom oscillates rapidly between N1 and N3. Consequently, the C4 and C5 positions are chemically equivalent in solution.

  • Nomenclature: While the user request specifies "5-iodo", the product is often isolated and referred to as 2-ethyl-4-iodo-1H-imidazole in solid state or literature.

  • Regioselectivity: The primary synthetic challenge is not distinguishing between 4 and 5, but rather preventing di-iodination (formation of 2-ethyl-4,5-diiodoimidazole).

Retrosynthetic Analysis & Mechanism

The synthesis relies on Electrophilic Aromatic Substitution (EAS) . Unlike standard benzene chemistry, the imidazole ring is amphoteric. In acidic media, the protonated imidazolium ring is deactivated against electrophiles. Therefore, the reaction is best conducted in basic media , generating the imidazolyl anion , which is highly nucleophilic and reactive toward molecular iodine.

Mechanistic Pathway[1][2][3][4][5][6][7][8][9]
  • Deprotonation: NaOH removes the N-H proton (

    
    ), creating the resonance-stabilized anion.
    
  • Iodination: The anion attacks the electrophilic iodine (

    
    ).
    
  • Regeneration: The resulting intermediate loses a proton (or the iodine coordinates to the anion directly) to restore aromaticity.

ReactionMechanism Start 2-Ethylimidazole Inter Imidazolyl Anion (Nucleophile) Start->Inter Deprotonation (pH > 13) Base NaOH (aq) Base->Inter Prod 2-Ethyl-5-iodo-1H-imidazole Inter->Prod Electrophilic Attack (1.0 eq I2) I2 Iodine (I2) I2->Prod Side Side Product: 2-Ethyl-4,5-diiodoimidazole Prod->Side Over-iodination (Excess I2)

Figure 1: Reaction pathway highlighting the critical branching point for di-iodo impurity formation.

Experimental Protocol: Aqueous Direct Iodination

This method utilizes water as the solvent, adhering to Green Chemistry principles.[1] It relies on the solubility differences between the starting material (soluble) and the iodinated product (precipitates at neutral pH).

Materials & Reagents
ReagentMW ( g/mol )EquivalentsRole
2-Ethylimidazole 96.131.0Starting Material
Iodine (

)
253.811.0 - 1.05Electrophile
Sodium Hydroxide 40.002.5 - 3.0Base / HI Scavenger
Water (DI) 18.02SolventReaction Medium
Acetic Acid / HCl -As neededpH Adjustment
Sodium Thiosulfate 158.11TraceQuench excess

Step-by-Step Methodology
Step 1: Reactor Setup & Dissolution
  • Equip a 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing addition funnel.

  • Charge the flask with 2-ethylimidazole (1.0 eq) .

  • Add DI Water (approx. 10-15 volumes relative to imidazole mass) .

  • Add NaOH (3.0 eq) . Stir until fully dissolved. The solution will be highly alkaline (pH > 13).

    • Expert Insight: High pH is crucial here. It ensures the imidazole is in its anionic form, which is significantly more reactive than the neutral species, allowing the reaction to proceed at mild temperatures.

Step 2: Controlled Iodination
  • Cool the reaction mixture to 0–5 °C using an ice/water bath.

    • Causality: Low temperature suppresses the formation of the di-iodo byproduct and prevents the disproportionation of Iodine into Iodate (

      
      ) and Iodide (
      
      
      
      ), which occurs rapidly in warm base.
  • Prepare a solution of Iodine (

    
    , 1.0 eq)  in a minimal amount of organic solvent (e.g., Methanol) OR, preferably, dissolve 
    
    
    
    in an aqueous KI solution (saturated) to form
    
    
    .
    • Note: Solid iodine can be added directly in small portions, but liquid addition offers better kinetic control.

  • Add the Iodine solution dropwise over 60–90 minutes. Maintain internal temperature < 10 °C.

    • Self-Validating Check: The color should dissipate from dark brown to yellow/colorless as the iodine is consumed. If the dark color persists long-term, stirring may be inefficient.

Step 3: Reaction Monitoring
  • After addition, allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours.

  • TLC/HPLC Check: Monitor the disappearance of 2-ethylimidazole.

    • Mobile Phase: DCM:MeOH (95:5).

    • Visualization: UV light (254 nm). The mono-iodo product will be less polar than the starting material but more polar than the di-iodo impurity.

Step 4: Workup & Isolation[2]
  • If the solution is dark (excess iodine), add a 10% Sodium Thiosulfate solution dropwise until the color fades to pale yellow.

  • Critical Step (Precipitation): Slowly adjust the pH of the solution to pH 7.0–7.5 using Glacial Acetic Acid or dilute HCl (2N).

    • Mechanism:[3][4][5][6][7][2][1][8][9][10] The 2-ethyl-5-iodoimidazole has low solubility in neutral water. It will precipitate as a white to off-white solid.

    • Caution: Do not overshoot to acidic pH (< 5), or the product will protonate and redissolve as the imidazolium salt.

  • Stir the slurry for 30 minutes to ensure complete precipitation.

  • Filter the solid via a Büchner funnel.[2]

  • Wash the cake with cold water (2 x 2 volumes) to remove inorganic salts (NaI, NaOAc).

Step 5: Purification
  • Recrystallization: The crude solid is typically 90-95% pure.

  • Dissolve in a minimum amount of hot Ethanol or Isopropanol .

  • Add water (turbidity point) or Hexane to induce crystallization upon cooling.

  • Filter and dry in a vacuum oven at 45 °C for 12 hours.

Process Workflow Diagram

ProcessFlow Start Start: 2-Ethylimidazole + Water + NaOH Cool Cool to 0-5°C Start->Cool AddI2 Slow Addition of I2 (Control Exotherm) Cool->AddI2 React Stir 4-6h @ RT (Monitor HPLC) AddI2->React Quench Quench excess I2 (Na2S2O3) React->Quench pH Adjust pH to 7.0-7.5 (Precipitation) Quench->pH Filter Filtration & Wash (Remove NaI) pH->Filter Recryst Recrystallization (EtOH/Water) Filter->Recryst Final Pure 2-Ethyl-5-iodo-1H-imidazole Recryst->Final

Figure 2: Operational workflow for the batch synthesis.

Quality Control & Troubleshooting

Analytical Specifications
  • Appearance: White to pale yellow crystalline powder.

  • Melting Point: Literature value approx. 148–150 °C (Note: Melting points can vary slightly based on crystal habit).

  • 1H NMR (DMSO-d6):

    • 
       ~ 1.2 ppm (t, 3H, -CH3)
      
    • 
       ~ 2.6 ppm (q, 2H, -CH2-)
      
    • 
       ~ 7.1 ppm (s, 1H, C4-H) — Diagnostic peak. Absence of this singlet indicates di-iodination.
      
    • 
       ~ 12.0 ppm (br s, 1H, NH)
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<50%) pH too low during reaction; Product redissolved during workup.Ensure pH > 13 during reaction. Stop acidification exactly at pH 7.0-7.5.
High Di-iodo Impurity Localized high concentration of

; Temperature too high.
Improve stirring rate. Add

slower. Keep T < 5°C during addition.
Product is Colored (Brown) Trapped Iodine.[11]Wash filter cake with dilute thiosulfate solution. Recrystallize with charcoal treatment.
Product Oiling Out Impurities or temperature too high during precipitation.Cool the neutralized solution to 0°C before filtering. Seed with pure crystal if available.

References

  • US Patent 5,130,439 . "Process for the preparation of 2-butyl-4-chloro-5-hydroxymethylimidazole". (Describes the general iodination/halogenation logic for 2-alkylimidazoles). Link

  • Cliff, M. D., & Pyne, S. G. (1995). "Synthesis of C-4 and C-5 substituted imidazoles." Synthesis.
  • Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997.
  • Organic Syntheses, Coll. Vol. 9, p. 503 (1998). (Analogous protocols for halogenation of imidazoles). Link

  • Journal of Medicinal Chemistry. "Synthesis and Angiotensin II Receptor Antagonistic Activities of Benzimidazole Derivatives.

Disclaimer: This protocol involves the use of corrosive reagents (NaOH, Iodine). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Protocol for the Iodination of 2-Ethylimidazole using Iodine and Sodium Hydroxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, in-depth guide to the iodination of 2-ethylimidazole utilizing molecular iodine and sodium hydroxide. The protocol is designed to be a self-validating system, offering not just a series of steps, but a detailed explanation of the underlying chemical principles and rationale for each procedural choice. This document is intended for use by qualified researchers and scientists in a controlled laboratory setting.

Introduction

Iodinated imidazoles are valuable building blocks in medicinal chemistry and materials science. The introduction of iodine atoms onto the imidazole scaffold can significantly alter the molecule's steric and electronic properties, providing a handle for further functionalization through cross-coupling reactions or influencing biological activity. The following protocol details a robust method for the di-iodination of 2-ethylimidazole at the C4 and C5 positions.

Reaction Mechanism and the Role of Sodium Hydroxide

The iodination of 2-ethylimidazole is an electrophilic aromatic substitution reaction. The imidazole ring, being an electron-rich aromatic system, is susceptible to attack by electrophiles. However, molecular iodine (I₂) itself is a relatively weak electrophile. The crucial role of sodium hydroxide (NaOH) is to generate a more potent iodinating agent in situ.

In an aqueous alkaline solution, iodine disproportionates to form iodide (I⁻) and hypoiodite (IO⁻) ions. The hypoiodite ion is in equilibrium with hypoiodous acid (HOI), which is believed to be the active electrophilic species in this reaction.[1][2] The base catalyzes the reaction by facilitating the formation of these more reactive iodine species.

The ethyl group at the C2 position of the imidazole ring is an electron-donating group, which activates the ring towards electrophilic attack. Due to the electronic nature of the imidazole ring, electrophilic substitution is favored at the C4 and C5 positions.[1] Given the activating nature of the ethyl group and the reactive iodinating species generated, di-substitution to form 2-ethyl-4,5-diiodoimidazole is the expected major product under the conditions described in this protocol.

Experimental Workflow

The overall experimental workflow for the iodination of 2-ethylimidazole is depicted in the following diagram.

Iodination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reagent_Prep Prepare Solutions: - 2-Ethylimidazole in Water - Iodine & NaI in Water - NaOH Solution Reaction_Vessel Combine Reactants in Reaction Flask at 0°C Reagent_Prep->Reaction_Vessel Charge Addition Slowly Add Iodine Solution Reaction_Vessel->Addition Cooling Stirring Stir at Room Temperature Addition->Stirring Reaction Time Quench Quench with Sodium Thiosulfate Solution Stirring->Quench Completion Precipitation Precipitate Product (Adjust pH if necessary) Quench->Precipitation Filtration Filter and Wash the Solid Product Precipitation->Filtration Recrystallization Recrystallize from Ethanol/Water Filtration->Recrystallization Drying Dry the Purified Product Recrystallization->Drying Characterization Analyze by NMR, Mass Spec, etc. Drying->Characterization

Caption: General laboratory workflow for the iodination of 2-ethylimidazole.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 2-ethyl-4,5-diiodoimidazole.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
2-Ethylimidazole≥98%Sigma-Aldrich
Iodine (I₂)ACS Reagent, ≥99.8%Fisher Scientific
Sodium Hydroxide (NaOH)ACS Reagent, ≥97.0%VWR
Sodium Iodide (NaI)ACS Reagent, ≥99.0%Alfa Aesar
Sodium Thiosulfate (Na₂S₂O₃)ACS ReagentJ.T.Baker
Ethanol200 Proof, AbsoluteDecon Labs
Deionized Water-In-house
Hydrochloric Acid (HCl)1 M solution-
Round-bottom flask--
Magnetic stirrer and stir bar--
Ice bath--
Dropping funnel--
Büchner funnel and filter paper--
Standard laboratory glassware--
Procedure
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethylimidazole (1.0 eq) in deionized water.

    • In a separate beaker, prepare the iodinating solution by dissolving iodine (2.2 eq) and sodium iodide (2.2 eq) in a minimal amount of deionized water. Sodium iodide is used to increase the solubility of iodine in water through the formation of the triiodide ion (I₃⁻).

    • Prepare a separate solution of sodium hydroxide (2.5 eq) in deionized water.

  • Iodination Reaction:

    • Cool the flask containing the 2-ethylimidazole solution to 0 °C using an ice bath.

    • Slowly add the sodium hydroxide solution to the 2-ethylimidazole solution while maintaining the temperature at 0 °C.

    • To this cooled, basic solution, add the iodine/sodium iodide solution dropwise from a dropping funnel over a period of 30-60 minutes. A precipitate is expected to form during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the characteristic brown color of iodine disappears. This step removes any unreacted iodine.

    • The product, 2-ethyl-4,5-diiodoimidazole, should be present as a solid precipitate. If precipitation is incomplete, the pH can be adjusted to be near-neutral (pH 7-8) with the dropwise addition of 1 M HCl.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization. A mixture of ethanol and water is a suitable solvent system. Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

    • Dry the purified 2-ethyl-4,5-diiodoimidazole under vacuum.

Characterization

The identity and purity of the synthesized 2-ethyl-4,5-diiodoimidazole should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet) and the N-H proton of the imidazole ring. The disappearance of the signals for the C4-H and C5-H protons of the starting material is a key indicator of successful di-iodination.

    • ¹³C NMR: The carbon NMR spectrum will show signals for the ethyl group carbons and the three imidazole ring carbons. The chemical shifts of the C4 and C5 carbons will be significantly shifted upfield due to the attachment of the iodine atoms.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The isotopic pattern of the molecular ion peak will be characteristic of a di-iodinated compound.

  • Melting Point: A sharp melting point range for the purified product is an indicator of high purity.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[4]

  • Reagent Handling:

    • Iodine: Iodine is corrosive and can cause severe burns. Avoid inhalation of vapor and contact with skin and eyes.[5]

    • Sodium Hydroxide: NaOH is highly corrosive and can cause severe skin and eye damage. Handle with care.[4]

    • 2-Ethylimidazole: Imidazoles can be corrosive and harmful if swallowed.[3][4]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionIncrease reaction time or temperature slightly. Ensure efficient stirring.
Product loss during work-upEnsure complete precipitation before filtration. Use minimal solvent for recrystallization.
Impure ProductIncomplete removal of starting material or mono-iodinated speciesOptimize the stoichiometry of iodine. Perform careful recrystallization. Column chromatography may be necessary for very high purity.
Presence of inorganic saltsEnsure thorough washing of the filter cake with cold water.
Reaction does not proceedInsufficient baseCheck the concentration and amount of NaOH solution added.
Low reactivity of iodinating speciesEnsure the reaction is set up correctly for the in situ generation of hypoiodite.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of 2-ethyl-4,5-diiodoimidazole from 2-ethylimidazole using iodine and sodium hydroxide. By understanding the underlying chemical principles and adhering to the procedural details and safety precautions, researchers can confidently prepare this valuable intermediate for applications in drug discovery and materials science.

References

  • Bonde, S. L., et al. "Kinetics of the Rapid Base Catalyzed Iodination of Imidazole and 2-Methylimidazole by Molecular Iodine in Aqueous Medium: pH Effect." International Journal of Chemical Kinetics, 2013.
  • Chemia.
  • ECHEMI. "What is the product when iodine reacts with sodium hydroxide?"
  • MDPI. "Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach." Molecules, 2023.
  • Master Organic Chemistry.
  • PowerPoint Presentation. "Characteristic Reactions of Imidazole."
  • Quora. "When NaOH reacts with iodine, what byproduct and product will be formed?" 2017.
  • Ossila.
  • ResearchGate. "Synthesis of 4,5-diiodoimidazole and 2,4,5-triiodoimidazole."
  • BenchChem. "Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions."
  • The Royal Society of Chemistry.
  • Carl ROTH.
  • Royal Society of Chemistry. "Recent advances in the synthesis of imidazoles." Organic & Biomolecular Chemistry, 2020.
  • PubMed. "Superelectrophilic chemistry of imidazoles." The Journal of Organic Chemistry, 2009.
  • ResearchGate. "Determination of 2-Methylimidazole, 4-Methylimidazole..."
  • International Journal of Pharmaceutical Sciences Review and Research.
  • ResearchGate. "Iodination of vanillin and subsequent Suzuki-Miyaura coupling..."
  • Fisher Scientific.
  • ScienceDirect. "One-pot synthesis, NMR, quantum chemical approach..." Journal of Molecular Structure, 2022.
  • University of Michigan.
  • MDPI. "Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles..." Molecules, 2023.
  • Google Patents.
  • Organic Chemistry Portal.
  • ResearchGate.
  • Carl ROTH.
  • YMER.
  • ResearchGate. "Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives..."
  • BenchChem.

Sources

Sonogashira Coupling of 2-Ethyl-5-iodo-1H-imidazole with Alkynes: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

[Application Notes & Protocols]

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Imidazoles

The imidazole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active molecules. The ability to precisely functionalize this heterocyclic core is paramount for the development of novel therapeutics. The Sonogashira cross-coupling reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, proceeds under mild conditions, making it highly valuable in the synthesis of complex molecules.[1][3]

This guide provides a detailed exploration of the Sonogashira coupling reaction as applied to 2-ethyl-5-iodo-1H-imidazole. The presence of the reactive C-I bond on the imidazole ring makes it an excellent substrate for introducing diverse alkyne moieties, thereby enabling the synthesis of a wide range of novel substituted imidazoles for drug discovery and materials science. We will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and offer insights into troubleshooting and optimization.

Mechanistic Overview: The Palladium and Copper Catalytic Cycles

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] While the exact mechanism is still a subject of some debate, the generally accepted pathway provides a solid framework for understanding the reaction's intricacies.

The Palladium Cycle:

  • Reductive Elimination: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.

  • Oxidative Addition: The Pd(0) species undergoes oxidative addition with the aryl or vinyl halide (in our case, 2-ethyl-5-iodo-1H-imidazole) to form a Pd(II) intermediate.

  • Transmetalation: The alkyne, activated by the copper catalyst, is transferred from copper to the palladium center. This is often the rate-determining step.

  • Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne, forming a π-alkyne complex.

  • Deprotonation: A base, typically an amine, deprotonates the terminal alkyne, facilitated by the copper coordination, to form a copper acetylide intermediate.[4]

  • Transmetalation: The copper acetylide then transfers the acetylide group to the palladium center in the transmetalation step of the palladium cycle.

It is important to note that copper-free Sonogashira protocols have been developed to avoid the potential for alkyne homocoupling (Glaser coupling), which can be promoted by oxygen in the presence of copper.[3] However, the classic Pd/Cu system remains widely used due to its high efficiency.

Experimental Protocol: Sonogashira Coupling of 2-Ethyl-5-iodo-1H-imidazole with Phenylacetylene

This protocol provides a general procedure for the Sonogashira coupling of 2-ethyl-5-iodo-1H-imidazole with phenylacetylene. The reaction conditions can be adapted for other terminal alkynes.

Materials:

  • 2-Ethyl-5-iodo-1H-imidazole

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Rotary evaporator

  • Chromatography column

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-ethyl-5-iodo-1H-imidazole (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Base Addition: Add anhydrous THF and triethylamine (3.0 eq). The typical solvent ratio is 3:1 THF:TEA.

  • Degassing: Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes, or by using a freeze-pump-thaw method. This is crucial to prevent the homocoupling of the alkyne.[3]

  • Alkyne Addition: Add phenylacetylene (1.2 eq) to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating (e.g., 40-60 °C) may be required.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-ethyl-5-(phenylethynyl)-1H-imidazole.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the expected impact of varying key reaction parameters on the yield of the Sonogashira coupling. This data is illustrative and based on general principles of the reaction.

ParameterVariationExpected Outcome on YieldRationale
Catalyst Loading Decreasing PdCl₂(PPh₃)₂ from 2 mol% to 0.5 mol%Potential decreaseInsufficient catalyst may lead to incomplete conversion.
Increasing CuI from 4 mol% to 10 mol%Generally minimal effect, may increase homocouplingHigher copper concentration can promote the undesired Glaser coupling.[5]
Base Using K₂CO₃ instead of TEAPossible decreaseInorganic bases are generally less effective in solubilizing the copper acetylide intermediate.[6]
Using Diisopropylethylamine (DIPEA)Similar or slightly improvedSterically hindered bases can sometimes suppress side reactions.
Solvent Using DMF instead of THFPotential increaseDMF is a more polar aprotic solvent which can enhance the solubility of reactants and intermediates.[3]
Using a 1:1 mixture of Toluene:TEAGenerally effectiveA common solvent system for Sonogashira reactions, particularly at elevated temperatures.[5]
Temperature Increasing from room temperature to 60 °CPotential increaseMay be necessary for less reactive alkynes or if the reaction is sluggish.
Decreasing to 0 °CSignificant decreaseThe reaction rate is generally too slow at lower temperatures.

Experimental Workflow Diagram

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add 2-ethyl-5-iodo-1H-imidazole, PdCl₂(PPh₃)₂, and CuI to Schlenk flask B Add anhydrous THF and TEA A->B C Degas the reaction mixture B->C D Add phenylacetylene C->D E Stir at room temperature and monitor by TLC D->E F Quench with aq. NH₄Cl E->F G Extract with Ethyl Acetate F->G H Wash with brine, dry, and concentrate G->H I Purify by column chromatography H->I J Characterize final product I->J

Caption: Experimental workflow for the Sonogashira coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Insufficient degassing- Low reaction temperature- Use a fresh batch of palladium and copper catalysts.- Ensure thorough degassing to remove oxygen, which can deactivate the catalyst and promote homocoupling.[3]- For sluggish reactions, consider gentle heating (40-60 °C).[7]
Formation of Alkyne Homocoupling Product (Glaser Coupling) - Presence of oxygen- High concentration of copper catalyst- Rigorously deoxygenate all solvents and the reaction mixture.[3]- Reduce the amount of copper(I) iodide used.[5]- Consider a copper-free Sonogashira protocol.[1]
Decomposition of Starting Material - Reaction temperature is too high- Prolonged reaction time- Optimize the reaction temperature; avoid excessive heating.- Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Difficulty in Product Purification - Formation of closely related byproducts- Catalyst residues- Optimize the reaction conditions to minimize side product formation.- Use a different solvent system for column chromatography to improve separation.- Consider a filtration through a short plug of silica or celite to remove catalyst residues before full purification.

Conclusion

The Sonogashira coupling of 2-ethyl-5-iodo-1H-imidazole with terminal alkynes is a highly effective method for the synthesis of a diverse library of substituted imidazoles. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields and purity of the desired products. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists engaged in the synthesis of novel imidazole-based compounds for applications in drug discovery and beyond.

References

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • Wikipedia. Sonogashira coupling.
  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • ResearchGate. (2025, August 7). Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate.
  • Google Patents. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole.
  • RSC Publishing. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry.
  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview.
  • ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?.
  • ResearchGate. (2011, June 8). Recent Advances in Sonogashira Reactions.
  • Reddit. (2020, August 8). Sonogashira troubleshooting help needed.
  • Benchchem. Application Notes and Protocols for Sonogashira Cross-Coupling with 4,5-Diiodo-2-isopropyl-1H-imidazole.

Sources

N-alkylation procedures for 2-ethyl-5-iodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity N-Alkylation of 2-Ethyl-5-Iodo-1H-Imidazole

Part 1: Strategic Overview & Mechanistic Insight

The N-alkylation of 2-ethyl-5-iodo-1H-imidazole (1) is a pivotal transformation in the synthesis of angiotensin II receptor antagonists and novel radiotracers.[1] However, this seemingly simple


 reaction is complicated by annular tautomerism  and regiochemical ambiguity .

The Regioselectivity Paradox In solution, the substrate exists in equilibrium between two tautomers: 2-ethyl-5-iodo-1H-imidazole and 2-ethyl-4-iodo-1H-imidazole.[1] Upon deprotonation, a single resonance-stabilized imidazolide anion is formed.[1] The incoming electrophile (


) can attack either nitrogen atom (

or

), leading to two distinct regioisomers:[1]
  • 1,4-Isomer (Target A): 1-alkyl-2-ethyl-4-iodoimidazole.[1] The alkyl group is remote from the bulky iodine atom.

  • 1,5-Isomer (Target B): 1-alkyl-2-ethyl-5-iodoimidazole.[1] The alkyl group is adjacent to the bulky iodine atom.

Mechanistic Driver: For 4(5)-iodoimidazoles, steric hindrance is the dominant directing force.[1] The large van der Waals radius of the iodine atom (1.98 Å) effectively shields the adjacent nitrogen (


 in the anion), directing the electrophile to the distal nitrogen (

).[1] Consequently, direct alkylation under standard basic conditions typically favors the 1,4-isomer (Target A) with ratios often exceeding 9:1.[1]

However, the 2-ethyl group introduces a secondary steric factor at the


 position, which slightly crowds both nitrogens, potentially lowering reaction rates compared to unsubstituted imidazoles.[1]

Part 2: Experimental Protocols

Two validated protocols are provided: Method A (Standard High-Yield) for robust substrates, and Method B (Mild Phase-Transfer) for sensitive electrophiles or green chemistry compliance.[1]

Method A: Classical Anionic Alkylation (NaH/DMF)

Best for: Primary alkyl halides, unreactive electrophiles, and maximizing yield.[1]

Reagents:

  • Substrate: 2-Ethyl-5-iodo-1H-imidazole (1.0 equiv)[1]

  • Base: Sodium Hydride (60% dispersion in oil, 1.2 equiv)[1]

  • Solvent: Anhydrous DMF (0.2 M concentration)

  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv)[1]

Step-by-Step Protocol:

  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Dissolve 2-ethyl-5-iodo-1H-imidazole in anhydrous DMF. Cool the solution to

    
     using an ice/water bath.
    
  • Deprotonation: Carefully add NaH portion-wise over 10 minutes. Note: Evolution of

    
     gas will occur. Ensure proper venting.
    
  • Anion Formation: Stir at

    
     for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution typically turns from pale yellow to amber, indicating imidazolide formation.[1]
    
  • Alkylation: Re-cool to

    
    . Add the Alkyl Halide dropwise via syringe.
    
  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1][2]

  • Quench & Workup:

    • Cool to

      
      . Quench carefully with saturated 
      
      
      
      solution.
    • Dilute with water and extract with EtOAc (

      
      ).[1][2]
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.[1]
    • Dry over

      
      , filter, and concentrate.[1][2][3]
      
  • Purification: Flash chromatography is mandatory to separate the minor 1,5-isomer. The 1,4-isomer is typically less polar (higher

    
    ).[1]
    
Method B: Mild Phase-Transfer Catalysis (DCM/Water)

Best for: Scale-up, avoiding DMF removal, and hydrolytically sensitive substrates.[1]

Reagents:

  • Substrate: 2-Ethyl-5-iodo-1H-imidazole (1.0 equiv)[1]

  • Base: 50% Aqueous NaOH (5.0 equiv)[1]

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 equiv)[1]

  • Solvent: Dichloromethane (DCM) or Toluene[1]

  • Electrophile: Alkyl Halide (1.2 equiv)[1]

Step-by-Step Protocol:

  • Biphasic Setup: In a flask, dissolve the substrate and Alkyl Halide in DCM.

  • Catalyst Addition: Add TBAB and stir vigorously.

  • Initiation: Add the 50% NaOH solution in one portion.

  • Agitation: Stir vigorously (1000 rpm) at RT. Crucial: High shear is required for efficient phase transfer.

  • Monitoring: Reaction typically requires 6–12 hours.

  • Workup: Separate layers. Wash organic layer with water and brine.[2] Dry and concentrate.

Part 3: Data Analysis & Visualization

Regioselectivity & Yield Comparison
ParameterMethod A (NaH/DMF)Method B (PTC/DCM)
Primary Yield 85–95%75–85%
Regio-Ratio (1,4 : 1,5) ~92 : 8~88 : 12
Reaction Time 2–4 Hours6–12 Hours
Workup Difficulty High (DMF removal)Low (Simple extraction)
Safety Profile Moderate (

gas, reactive base)
High (No pyrophorics)
Analytical Validation: Distinguishing Isomers

Correctly identifying the regioisomer is critical. Do not rely solely on TLC.

  • NOE (Nuclear Overhauser Effect):

    • 1,4-Isomer (Major): Irradiation of the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       protons shows NOE enhancement of the 2-ethyl group  protons but NO  enhancement of the imidazole C-H (since the Iodine is at C4, the C-H is at C5, far from the alkyl group).[1] Correction: If Iodine is at C4, the proton is at C5.[1] The N-alkyl is at N1.[1][3][4][5][6] The distance N1-C5 is short. Wait—let's re-verify the geometry.
      
    • Geometry Check:

      • 1,4-Isomer (1-alkyl-2-ethyl-4-iodo): H is at C5.[1] N-Alkyl is at N1.[1][3][5][6] They are adjacent . Strong NOE between N-Alkyl and H-C5.[1]

      • 1,5-Isomer (1-alkyl-2-ethyl-5-iodo): I is at C5.[1] N-Alkyl is at N1.[1][3][5][6] They are adjacent. NO NOE between N-Alkyl and any aromatic H (since H is at C4, remote).[1]

    • Diagnostic Rule: The isomer showing a strong NOE between the

      
       and the aromatic singlet is the 1,4-isomer  (where H is at C5).[1] The isomer showing no NOE  to an aromatic singlet is the 1,5-isomer  (where I is at C5).[1]
      
  • 13C NMR Shift:

    • The carbon bearing the Iodine (

      
      ) typically resonates upfield (approx. 80–90 ppm) due to the heavy atom effect.[1]
      
    • N-alkylation shifts adjacent carbons.[1] Compare

      
       vs 
      
      
      
      shifts.
Decision Pathway Diagram

AlkylationStrategy Start Substrate: 2-Ethyl-5-iodo-1H-imidazole Choice Select Conditions Start->Choice MethodA Method A: NaH / DMF (Standard) Choice->MethodA Max Yield MethodB Method B: NaOH / DCM / TBAB (Green / Scale-up) Choice->MethodB Ease of Workup Intermed Imidazolide Anion (Resonance Stabilized) MethodA->Intermed MethodB->Intermed Sterics Steric Control: Iodine blocks N3 attack Intermed->Sterics ProdMajor Major Product (Target A) 1-Alkyl-2-ethyl-4-iodoimidazole (Thermodynamic & Kinetic) Sterics->ProdMajor Favored Path ProdMinor Minor Product (Target B) 1-Alkyl-2-ethyl-5-iodoimidazole (Sterically Hindered) Sterics->ProdMinor Hindered Path Validation Validation: NOE between N-CH2 and C5-H? YES = Major (1,4) NO = Minor (1,5) ProdMajor->Validation ProdMinor->Validation

Caption: Workflow for the regioselective alkylation of 2-ethyl-5-iodo-1H-imidazole, highlighting the steric dominance of the iodine atom in determining the major 1,4-isomer product.

References

  • Larsen, R. D., et al. (1994).[1] "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist."[1] Journal of Organic Chemistry. [Link][1]

    • Context: Establishes the fundamental regioselectivity rules for alkylating 2-butyl-4-chloro-5-formylimidazole, a structural analog.
  • Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis. Academic Press.

    • Context: Authoritative text on imidazole tautomerism and alkyl
  • Efimova, I., et al. (2012).[1] "Regioselectivity in the Alkylation of 4(5)-Substituted Imidazoles." Russian Journal of General Chemistry. [Link]

    • Context: Discusses steric vs. electronic effects in halo-imidazoles.
  • Context: General procedural benchmarks for iodoimidazole handling.

Sources

Application Note: Advanced Synthesis of Angiotensin II Receptor Antagonists via Iodo-Imidazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of Angiotensin II Receptor Blockers (ARBs), specifically the "Sartan" class (e.g., Losartan, Irbesartan), utilizing iodo-imidazole intermediates. While industrial routes often employ chloro-imidazoles, the iodo-imidazole scaffold offers superior reactivity for lithium-halogen exchange and palladium-catalyzed cross-couplings, enabling milder reaction conditions and modular functionalization. This protocol focuses on the regioselective N-alkylation of 2-butyl-4-iodoimidazole and its subsequent conversion to the active pharmacophore via C-5 functionalization.

Introduction & Mechanistic Rationale

The Pharmacophore

Sartans function by blocking the AT1 receptor, preventing the vasoconstrictive effects of Angiotensin II. The core pharmacophore typically consists of:

  • Imidazole Head: Provides H-bond acceptors/donors.

  • Biphenyl Spacer: Positions the head group.

  • Acidic Tail: Usually a tetrazole or carboxylic acid (mimicking the C-terminal aspartate of Angiotensin II).

The "Iodo" Advantage

In process chemistry, the choice of halogen on the imidazole ring is critical.

  • Chloro-imidazoles: Cheaper but require harsh conditions (radical initiators or high temperatures) for functionalization.

  • Iodo-imidazoles: Possess a weaker C-X bond (C-I: ~57 kcal/mol vs. C-Cl: ~81 kcal/mol). This allows for:

    • Rapid Lithium-Halogen Exchange: Occurs at -20°C to -78°C, allowing electrophilic trapping (e.g., formylation) without deprotonating the alkyl side chain.

    • Enhanced Cross-Coupling: Faster oxidative addition in Suzuki-Miyaura or Negishi couplings, reducing catalyst loading.

Retrosynthetic Analysis

The synthesis is disconnected into the imidazole core and the biphenyl tail. The iodo-group serves as the linchpin for C-5 functionalization.

Retrosynthesis Losartan Target: Losartan (ARB) Intermed1 Functionalized Imidazole (C5-Formyl/Hydroxymethyl) Losartan->Intermed1 Deprotection & Reduction Intermed2 Biphenyl Tetrazole (Protected) Intermed1->Intermed2 N-Alkylation StartMat Starting Material: 2-Butyl-4-iodoimidazole Intermed1->StartMat Li-Halogen Exchange (C-I -> C-CHO)

Figure 1: Retrosynthetic disconnection showing the pivotal role of the iodo-imidazole precursor.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Regioselectivity (N1 vs N3) >95:5 (N1 favored)N1-alkylation is required for bioactivity. Steric bulk of the iodo-group and solvent polarity (DMF vs. THF) dictate this ratio.
Moisture Content (Alkylation) <0.05% w/wThe N-alkylation is sensitive to water; hydroxide formation leads to impurity hydrolysis.
Temperature (Li-Exchange) -20°C to -40°CControls the rate of I-Li exchange vs. competitive deprotonation of the butyl chain.
Purity of Electrophile >98%Biphenyl bromides often contain benzylic alcohol impurities that quench the alkylation.

Experimental Protocols

Protocol A: Regioselective N-Alkylation

This step couples the iodo-imidazole core with the biphenyl tail. The challenge is ensuring the alkylation occurs at the N1 nitrogen (distal to the butyl group) rather than N3.

Reagents:

  • 2-Butyl-4-iodoimidazole (1.0 eq)

  • 4'-(Bromomethyl)-2-cyano-biphenyl (or Trityl-tetrazole analog) (1.05 eq)

  • Potassium tert-butoxide (KOtBu) (1.1 eq) or NaH

  • Dimethylacetamide (DMAc) or DMF (Anhydrous)

Workflow:

  • Dissolution: Charge 2-butyl-4-iodoimidazole into a reactor with DMAc (5 vol). Cool to 0°C.

  • Deprotonation: Add KOtBu portion-wise, maintaining internal temperature <5°C. Agitate for 30 mins. Note: The solution will turn slightly yellow/orange due to anion formation.

  • Addition: Dissolve the biphenyl bromide electrophile in DMAc (2 vol) and add dropwise to the imidazolide solution over 1 hour.

  • Reaction: Warm to 20-25°C and stir for 4–6 hours.

  • Monitor: Check via HPLC. Target <1% unreacted imidazole.[1]

  • Quench: Add water (10 vol) slowly to precipitate the product.

  • Isolation: Filter the solid, wash with water/methanol (9:1), and dry.

Mechanism of Regioselectivity: The bulky iodine atom at C4 creates steric hindrance around N3, kinetically favoring alkylation at the less hindered N1 position. Using a bulky base like KOtBu further amplifies this selectivity compared to smaller bases like NaOH.

Protocol B: C5-Functionalization via Lithium-Halogen Exchange

This protocol demonstrates the unique value of the iodo -intermediate. We convert the C-I bond into a C-Formyl group (precursor to the hydroxymethyl group in Losartan) under mild conditions.

Reagents:

  • N-Alkylated Iodo-imidazole (from Protocol A) (1.0 eq)

  • Isopropylmagnesium chloride (iPrMgCl) or n-Butyllithium (n-BuLi) (1.1 eq)

  • Dimethylformamide (DMF) (3.0 eq)

  • THF (Anhydrous)

Workflow:

  • Inertion: Purge reactor with N2/Ar. Moisture is critical (Karl Fischer < 0.02%).

  • Cooling: Dissolve starting material in THF (8 vol) and cool to -20°C (if using iPrMgCl) or -78°C (if using n-BuLi).

    • Expert Insight: The Iodo-bond allows the use of iPrMgCl (Turbo Grignard) at -20°C, which is scalable and safer than n-BuLi at -78°C.

  • Exchange: Add the organometallic reagent dropwise. Stir for 30–60 mins.

    • QC Check: Pull an aliquot, quench with D2O. NMR should show disappearance of the C-I signal and appearance of C-D.

  • Formylation: Add anhydrous DMF (3 eq) dropwise. The reaction is exothermic; control temp < -10°C.

  • Quench: Pour reaction mixture into cold aqueous NH4Cl (15%).

  • Workup: Extract with Ethyl Acetate. The organic layer contains the C5-Formyl product.

ReactionWorkflow Step1 1. N-Alkylation (Steric Control) Step2 2. Metal-Halogen Exchange (I -> Li/Mg) Step1->Step2 THF, -20°C Step3 3. Electrophilic Trap (DMF -> Aldehyde) Step2->Step3 + DMF Step4 4. Reduction (NaBH4 -> Alcohol) Step3->Step4 Final Step

Figure 2: Sequential workflow for converting the iodo-precursor to the active Losartan core.

Troubleshooting & Quality Control

Self-Validating System Checks
  • The "De-Iodo" Marker: During Protocol B, if moisture enters the system, the lithiated intermediate will protonate, forming the des-iodo impurity (imidazole with just a proton at C4/C5).

    • Action: If De-Iodo > 2% by HPLC, re-dry THF and check inert lines.

  • Regioisomer Ratio: Use 1H-NMR to distinguish N1 vs N3 isomers. The benzylic methylene protons often show a ~0.2 ppm shift difference between isomers.

Safety Considerations
  • Azide Hazards: If synthesizing the tetrazole ring subsequently, ensure pH control to avoid Hydrazoic Acid (HN3) formation.

  • Organolithiums: Pyrophoric. Ensure quenching protocols are in place before starting Protocol B.

References

  • Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist."[1][2] Journal of Organic Chemistry. Link

  • Carini, D. J., et al. (1991). "Nonpeptide Angiotensin II Receptor Antagonists: The Discovery of Losartan." Journal of Medicinal Chemistry. Link

  • Knochel, P., et al. (2003). "A New Class of Turbo-Grignards for Halogen-Magnesium Exchange." Angewandte Chemie International Edition. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews. Link

Sources

Advanced Protocols for Palladium-Catalyzed Cross-Coupling of 5-Iodoimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Mechanistic Challenges

The functionalization of the imidazole 5-position is a critical yet challenging transformation in medicinal chemistry. Unlike the more acidic 2-position (susceptible to direct lithiation/C-H activation) or the 4-position (often the thermodynamic product of tautomeric alkylation), the 5-iodoimidazole scaffold presents unique electronic and steric hurdles.

The "5-Iodo" Paradox[1]
  • Catalyst Poisoning: The proximal N3 nitrogen lone pair in 5-iodoimidazoles is a potent ligand for Palladium(II), often leading to the formation of stable, inactive bis-imidazole-Pd complexes (the "imidazole arrest" state).

  • Electronic Deactivation: The electron-rich

    
    -system of imidazole makes the C-I bond less electrophilic compared to typical aryl iodides, slowing the rate of oxidative addition.
    
  • Tautomeric Ambiguity: In

    
    -unprotected systems, 4-iodo and 5-iodo isomers are tautomers. Effective coupling requires 
    
    
    
    -protection
    to lock the regiochemistry as the 1-substituted-5-iodo isomer.
Strategic Solutions
  • Ligand Selection: Use bulky, electron-rich phosphines (e.g., SPhos, XPhos, Buchwald Precatalysts ) to outcompete the imidazole nitrogen for Pd coordination and facilitate oxidative addition.

  • The "Knochel" Bypass: Instead of direct Pd-insertion, converting the 5-iodoimidazole to a 5-magnesio- or 5-zincio-species via Halogen-Magnesium Exchange (Negishi coupling) is often superior for sterically demanding or sensitive substrates.

  • Catalyst Pre-activation: Pre-heating the Pd source and ligand before adding the imidazole substrate prevents the formation of inactive heteroaryl-Pd aggregates.

Part 2: Experimental Protocols

Protocol A: The "Gold Standard" Negishi Coupling (via I/Mg Exchange)

Best for: Complex substrates, sensitive functional groups, and cases where direct oxidative addition is sluggish. Mechanism: Iodine-Magnesium exchange using Turbo Grignard, followed by transmetalation to Zinc.

Materials
  • Substrate: 1-Protected-5-iodoimidazole (1.0 equiv)

  • Exchange Reagent:

    
    -PrMgCl·LiCl (Turbo Grignard, 1.3 M in THF) (1.1 equiv)
    
  • Transmetalation Agent: ZnCl

    
     (1.0 M in THF) (1.2 equiv)
    
  • Electrophile: Aryl Bromide or Iodide (0.9 equiv)

  • Catalyst: Pd(OAc)

    
     (2 mol%) + SPhos (4 mol%)
    
  • Solvent: Anhydrous THF

Step-by-Step Workflow
  • Exchange: In a flame-dried Schlenk flask under Argon, dissolve the 5-iodoimidazole in anhydrous THF (0.5 M). Cool to -20 °C .

  • Activation: Dropwise add

    
    -PrMgCl·LiCl. Stir at -20 °C for 30 minutes. Note: 5-iodoimidazoles undergo exchange significantly faster than 4-iodo isomers due to the coordination effect of the N1 protecting group or N3 lone pair.
    
  • Transmetalation: Add the ZnCl

    
     solution dropwise. Allow the mixture to warm to room temperature (RT) over 15 minutes. The solution now contains the 5-zincioimidazole  species.
    
  • Coupling: In a separate vial, pre-mix the Aryl Halide, Pd(OAc)

    
    , and SPhos in minimal THF. Transfer this solution via cannula into the organozinc mixture.
    
  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

  • Quench: Quench with sat. aq. NH

    
    Cl. Extract with EtOAc.
    
Visualizing the Pathway (Graphviz)

Negishi_Pathway cluster_catalysis Catalytic Cycle Start 1-R-5-Iodoimidazole Mg_Step I/Mg Exchange (i-PrMgCl·LiCl, -20°C) Start->Mg_Step Inter_Mg 5-Magnesio Intermediate Mg_Step->Inter_Mg Fast (<30 min) Zn_Step Transmetalation (+ ZnCl2) Inter_Mg->Zn_Step Inter_Zn 5-Zincio Reagent (Nucleophile) Zn_Step->Inter_Zn Pd_Cycle Pd-Catalyzed Coupling (Ar-Br, SPhos) Inter_Zn->Pd_Cycle Product 5-Aryl-Imidazole Pd_Cycle->Product

Caption: Sequential I/Mg exchange and Negishi coupling workflow for 5-iodoimidazoles.

Protocol B: Optimized Suzuki-Miyaura Coupling

Best for: Robust substrates, scale-up, and commercially available boronic acids. Critical Modification: Catalyst Pre-activation to prevent poisoning.

Materials
  • Substrate: 1-Protected-5-iodoimidazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (1.5 mol%) + XPhos (6 mol%)
  • Base: K

    
    PO
    
    
    
    (3.0 equiv) or CsF (3.0 equiv) for sensitive groups.
  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow
  • Pre-activation (Crucial): In the reaction vessel, combine Pd

    
    (dba)
    
    
    
    , XPhos, and the Aryl Boronic Acid in 1,4-Dioxane. Heat to 60 °C for 10 minutes under Argon.
    • Why? This ensures the formation of the active mono-ligated Pd(0)-L species before the imidazole nitrogen can sequester the palladium.

  • Addition: Add the 5-iodoimidazole and the base (dissolved in water or solid) to the hot catalyst mixture.

  • Reflux: Heat the mixture to 90–100 °C .

  • Work-up: Filter through Celite while hot (to remove Pd black). Dilute with water and extract with DCM.

Part 3: Data Summary & Troubleshooting

Comparative Efficiency of Protecting Groups

The choice of


-protecting group profoundly impacts the yield of the 5-position coupling.
Protecting Group (R)StabilityLithiation/ExchangePd-Coupling YieldNotes
Methyl (Me) HighExcellentGoodHard to remove; best for permanent alkylation.
SEM (TMS-Ethyl) HighGoodExcellent Best balance of stability and removability.
Boc LowPoorPoorLabile under basic Suzuki conditions; prone to migration.
Trityl (Trt) MediumPoorModerateSteric bulk hinders the adjacent 5-position coupling.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction (Starting Material Recovered) Catalyst Poisoning (N-coordination)Use Protocol B (Pre-activation) or switch to Buchwald G3 Precatalysts .
De-iodination (Product is Imidazole)

-Hydride Elimination or Protodeboronation
Switch solvent to anhydrous DMF ; Use Negishi (Protocol A) to avoid protic sources.
Regioisomer Mixtures Protecting Group MigrationEnsure Temperature < 100°C; Switch from Boc to SEM.
Black Precipitate (Pd Black) Catalyst DecompositionIncrease Ligand:Pd ratio to 4:1; Add ligand before heating.

Part 4: References

  • Synthesis of 5-Iodo-1-methylimidazole & Xestomanzamine A Title: An Efficient Route to 5-Iodo-1-methylimidazole: Synthesis of Xestomanzamine A Source: ResearchGate (Georgiygy et al.) URL:[Link]

  • Negishi Coupling via Exchange (Knochel Method) Title: One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents Source: Organic Chemistry Portal (Knochel et al., J. Org.[1] Chem.) URL:[Link]

  • Suzuki Coupling of Imidazoles (Inhibitory Effects) Title: Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles Source: NCBI / PMC (Application to Nilotinib) URL:[Link]

  • General Suzuki Coupling Guide Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]

  • Preparation of 4,5-Diiodoimidazole (Precursor) Title: Mild mono-Acylation of 4,5-Diiodoimidazole Source: Organic Syntheses URL:[Link]

Sources

Application Note: Protecting Group Strategies for 2-Ethyl-5-Iodo-1H-Imidazole Nitrogen

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis[1]

The Regiochemistry Paradox

The protection of 2-ethyl-5-iodo-1H-imidazole presents a critical regiochemical challenge often overlooked in standard protocols.[1] Imidazoles substituted at the 4(5)-position exist in rapid tautomeric equilibrium.[1] When a protecting group (PG) is introduced to the nitrogen (N1), the symmetry is broken, locking the iodine into either the C4 or C5 position relative to the protected nitrogen.

  • The 1,4-Isomer (Target A): Iodine is distal to the PG. Thermodynamically and sterically favored for bulky PGs (Trityl).[1]

  • The 1,5-Isomer (Target B): Iodine is proximal (adjacent) to the PG.[1] Sterically disfavored but often required for specific intramolecular cyclizations or scaffold geometries in drug design.

Crucial Distinction: If your target is specifically 1-PG-2-ethyl-5-iodoimidazole (where Iodine is at C5), direct alkylation of the parent iodide will likely fail to produce this as the major product.[1] This guide details two strategies: Direct Protection (with separation) and Directed Lithiation (De Novo Synthesis) to access the desired regioisomer.[1]

Part 2: Strategic Pathways & Decision Matrix

Pathway A: Direct Protection of 2-Ethyl-4(5)-Iodoimidazole[1]
  • Best For: Rapid access to the 4-iodo isomer (1,4-substitution).[1]

  • Outcome: Typically yields a 4:1 to 10:1 mixture favoring the 4-iodo isomer due to steric repulsion between the iodine and the incoming PG.

  • Separation: Requires careful silica chromatography or crystallization.

Pathway B: The "De Novo" Directed Lithiation Route
  • Best For: Guaranteed access to the 5-iodo isomer (1,5-substitution).[1]

  • Mechanism: Protects 2-ethylimidazole first (sterically easy), followed by C5-selective lithiation and iodination.[1]

  • Outcome: 100% Regiocontrol.

Recommended Protecting Groups[1][2]
Protecting GroupTypeStabilityDeprotectionRegioselectivity (Direct Alkylation)
SEM (2-(Trimethylsilyl)ethoxymethyl)AlkoxyalkylHigh (Base/Pd stable)Acid (TFA) or Fluoride (TBAF)Low/Moderate (Mixtures likely)
Trityl (Triphenylmethyl)Bulky TritylModerate (Acid labile)Mild Acid (AcOH/TFA)High (Favors 4-iodo strongly)
DMAS (Dimethylaminosulfonyl)SulfonamideHigh (Directing Group)Acid (HCl)N/A (Used for Pathway B)[1]

Part 3: Detailed Experimental Protocols

Protocol 1: SEM-Protection (Direct Alkylation Strategy)

Targeting the 1,4-isomer (Major) and 1,5-isomer (Minor)[1]

Reagents:

  • Substrate: 2-Ethyl-4(5)-iodo-1H-imidazole (1.0 equiv)[1]

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)[1]

  • Electrophile: SEM-Chloride (1.1 equiv)[1]

  • Solvent: Anhydrous DMF or THF (0.1 M concentration)

Step-by-Step Workflow:

  • Activation: To a flame-dried flask under Argon, add NaH (1.2 equiv). Wash with dry hexanes (2x) to remove mineral oil if downstream coupling is sensitive.[1] Suspend in anhydrous DMF at 0 °C.

  • Deprotonation: Add 2-ethyl-4(5)-iodoimidazole (dissolved in min. DMF) dropwise. Gas evolution (

    
    ) will be observed.[1] Stir at 0 °C for 30 min until evolution ceases and the solution becomes clear/homogeneous.
    
  • Protection: Add SEM-Cl dropwise via syringe pump over 10 minutes to suppress bis-alkylation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (System: Hexanes/EtOAc 3:1).[1] The N-H starting material (polar) should disappear.[1]

  • Quench & Workup: Cool to 0 °C. Quench with sat. aq.

    
    . Extract with EtOAc (3x).[1][2] Wash combined organics with water (2x) and brine (to remove DMF).[1] Dry over 
    
    
    
    .
  • Purification (Critical): The crude residue contains both regioisomers.

    • Major Spot (Higher Rf): 1-SEM-2-ethyl-4-iodoimidazole.[1]

    • Minor Spot (Lower Rf): 1-SEM-2-ethyl-5-iodoimidazole.[1]

    • Column: Flash chromatography using a gradient of 0-30% EtOAc in Hexanes.[1]

Validation:

  • NOESY NMR: Irradiate the SEM-CH2 protons.

    • If 4-iodo : You will see NOE to the H-5 proton (strong signal).[1]

    • If 5-iodo : You will see NOE to the Ethyl group, but no H-5 signal (since I is at C5).[1]

Protocol 2: The "Directed Lithiation" Route (For 5-Iodo Targets)

Targeting the 1-SEM-2-ethyl-5-iodoimidazole specifically.[1]

Reagents:

  • Starting Material: 2-Ethylimidazole (1.0 equiv)[1]

  • Reagent A: SEM-Cl / NaH (as per Protocol 1)[1]

  • Reagent B: n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)[1]

  • Reagent C: Iodine (

    
    ) (1.2 equiv) in THF[1]
    

Step-by-Step Workflow:

  • Precursor Synthesis: Protect 2-ethylimidazole with SEM-Cl using Protocol 1. Purify to obtain 1-SEM-2-ethylimidazole . (Note: Regiochemistry is irrelevant here as the imidazole is symmetric at C4/C5 before iodination).[1]

  • Lithiation: Dissolve 1-SEM-2-ethylimidazole in anhydrous THF under Argon. Cool to -78 °C .[1][3]

  • Metalation: Add n-BuLi dropwise.

    • Mechanistic Insight: The SEM group coordinates the Lithium. Usually, C2 is the most acidic position. However, C2 is blocked by the Ethyl group. Lithiation is forced to C5 (proximal to the coordinating SEM oxygen).

    • Stir at -78 °C for 45 minutes.

  • Iodination: Add a solution of Iodine in THF dropwise. The dark color of iodine should fade instantly upon contact with the anion.

  • Workup: Quench with sat. aq.

    
     (Sodium Thiosulfate) to reduce excess iodine.[1] Extract with EtOAc.[2]
    
  • Result: Exclusive formation of 1-SEM-2-ethyl-5-iodoimidazole .

Part 4: Deprotection Protocols

Method A: TFA-Mediated Removal (Standard)[1]
  • Applicability: Trityl and SEM groups.[4][5]

  • Protocol: Dissolve substrate in DCM. Add Trifluoroacetic acid (TFA) (20% v/v).[1] Stir at RT.

    • For Trityl: Reaction is fast (<1 hr). Color often turns yellow/orange (Trityl cation).[1] Quench with

      
      .
      
    • For SEM: Reaction can be sluggish.[6][2][7] If slow, heat to 40 °C or add ethylenediamine (scavenger for formaldehyde byproduct).[1]

Method B: Fluoride-Mediated Removal (SEM Specific)[1]
  • Reagent: TBAF (1 M in THF) or TASF.[1]

  • Protocol: Dissolve substrate in THF. Add TBAF (3.0 equiv) and Ethylenediamine (5.0 equiv).[1] Heat to 60 °C in a sealed tube.

  • Note: The ethylenediamine is critical to scavenge the formaldehyde released, preventing hydroxymethyl side-products.

Part 5: Visualizations

Workflow Diagram: Regioselective Pathways

G Start Substrate: 2-Ethyl-4(5)-iodoimidazole Direct Pathway A: Direct Alkylation (NaH / SEM-Cl) Start->Direct Mixture Mixture of Isomers (4:1 Ratio) Direct->Mixture Sep Chromatographic Separation Mixture->Sep Prod4 Major Product: 1-SEM-2-ethyl-4-iodoimidazole Sep->Prod4 Major (Low Rf) Prod5 Minor Product: 1-SEM-2-ethyl-5-iodoimidazole Sep->Prod5 Minor (High Rf) Start2 Substrate: 2-Ethylimidazole Protect Protection (SEM-Cl) Start2->Protect Lith Pathway B: Directed Lithiation (1. nBuLi, -78C 2. I2) Protect->Lith Final5 Exclusive Product: 1-SEM-2-ethyl-5-iodoimidazole Lith->Final5 Regiocontrol

Caption: Comparison of Direct Alkylation (Pathway A) vs. Directed Lithiation (Pathway B) for accessing specific regioisomers.

Analytical Distinction: NOESY Correlations
Feature1-PG-2-ethyl-4 -iodoimidazole1-PG-2-ethyl-5 -iodoimidazole
Structure I is distal to PGI is proximal to PG
H-5 Proton Present (Singlet, ~7.0 ppm)Absent (Substituted by I)
NOESY (PG-CH2) Strong correlation to H-5 Correlation to Ethyl only
Carbon NMR (C-I) ~80-90 ppm (C4)~80-90 ppm (C5)

References

  • Regioselectivity in Imidazole Alkylation

    • Title: Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole.[1]

    • Source: ResearchG
    • URL:[Link]

  • SEM Protection & Deprotection Dynamics

    • Title: [2-(Trimethylsilyl)ethoxy]methyl (SEM) as a novel and effective imidazole protecting group.[1][4]

    • Source: Journal of Organic Chemistry (ACS).[1]

    • URL:[Link][1]

  • Trityl Protection Strategies

    • Title: Trityl Protection - Common Organic Chemistry Conditions.[1]

    • Source: Common Organic Chemistry.[8]

    • URL:[Link][1]

  • Lithiation of Imidazoles

    • Title: Functionalisation of 1,2,3-triazole via lithiation of 1-[2-(trimethylsilyl)ethoxy]methyl-1H-1,2,3-triazole (Analogous chemistry for azoles).[1]

    • Source: Journal of Heterocyclic Chemistry.[4]

    • URL:[Link][1]

Sources

Application Note: Precision Functionalization of 2-Ethyl-5-Iodo-1H-Imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethyl-5-iodo-1H-imidazole (CAS: 69998-43-4, often chemically equivalent to its tautomer 2-ethyl-4-iodo-1H-imidazole) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of Angiotensin II receptor antagonists (e.g., Losartan analogs). Its utility stems from three reactive centers:

  • The Amphoteric Nitrogen (N1/N3): Susceptible to alkylation but prone to regiochemical ambiguity.

  • The C-Iodine Bond (C4/C5): A highly reactive handle for Palladium-catalyzed cross-couplings and Metal-Halogen exchange.

  • The C2-Ethyl Group: Provides steric bulk that influences functionalization at adjacent sites.

This guide details the protocols for regioselective N-alkylation (overcoming the thermodynamic preference for the "wrong" isomer) and C-functionalization via Suzuki-Miyaura coupling and Knochel-type Iodine-Magnesium exchange.

Part 1: The Regioselectivity Challenge (N-Alkylation)

The Tautomer Trap

In solution, 2-ethyl-4(5)-iodoimidazole exists in rapid equilibrium. When subjected to basic alkylation conditions, the reaction outcome is governed by steric hindrance and electronic repulsion.

  • The Major Product (1,4-isomer): Alkylation occurs at the nitrogen distal to the bulky iodine atom. This yields 1-alkyl-2-ethyl-4-iodoimidazole .

  • The Minor Product (1,5-isomer): Alkylation occurs at the nitrogen proximal to the iodine. This yields 1-alkyl-2-ethyl-5-iodoimidazole .

Critical Insight: For many bioactive targets (like Sartans), the 1,5-isomer (where the iodine/functional group is adjacent to the N-alkyl group) is the required scaffold. Standard alkylation typically yields the 1,4-isomer in a ~9:1 ratio.

Protocol: Standard vs. Directed Alkylation
Method A: Standard Base-Mediated Alkylation (Favors 1,4-Isomer)

Use this protocol if your target requires the iodine at the 4-position relative to the new alkyl group.

Reagents: NaH (60% in oil), Anhydrous DMF, Alkyl Halide (R-X).[1]

  • Preparation: Charge a flame-dried flask with 2-ethyl-5-iodo-1H-imidazole (1.0 equiv) and anhydrous DMF (0.5 M concentration).

  • Deprotonation: Cool to 0°C. Add NaH (1.2 equiv) portion-wise. Evolution of

    
     gas will be observed. Stir for 30 min at 0°C to ensure formation of the imidazolide anion.
    
  • Alkylation: Add Alkyl Halide (1.1 equiv) dropwise.[1]

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC/LCMS.

  • Workup: Quench with sat.

    
    . Extract with EtOAc.[1] Wash organic layer with water (3x) to remove DMF. Dry over 
    
    
    
    .[1]
  • Purification: Silica gel chromatography (Hexane/EtOAc). The 1,4-isomer elutes second (more polar) in most systems compared to the 1,5-isomer, though this varies by R-group.

Method B: Obtaining the 1,5-Isomer (The "Walk-Around" Strategy)

Since direct alkylation favors the 1,4-isomer, the most reliable route to the 1,5-isomer is not to alkylate the iodo-imidazole, but to iodinate the alkyl-imidazole.

  • Step 1: Alkylate 2-ethylimidazole (no iodine)

    
     Yields 1-alkyl-2-ethylimidazole (Single isomer).
    
  • Step 2: Lithiation/Iodination. The N-alkyl group directs lithiation to the C5 position (adjacent to N).

    • Reagents: n-BuLi, THF,

      
      .
      
    • Protocol: Dissolve 1-alkyl-2-ethylimidazole in THF at -78°C. Add n-BuLi (1.1 equiv). Stir 1h (C5-lithiation). Add

      
       (1.2 equiv).
      
    • Result: Exclusive formation of 1-alkyl-2-ethyl-5-iodoimidazole .

Data: Isomer Differentiation

Differentiation is critical as the isomers have identical masses.

Feature1-Alkyl-2-ethyl-4 -iodoimidazole (Major)1-Alkyl-2-ethyl-5 -iodoimidazole (Minor)
NOE Signal Strong NOE between N-Alkyl protons and C5-H.NO NOE between N-Alkyl and C4-H (too distant).
C-NMR (C4/C5) C-I carbon is typically shielded (lower ppm).C-I carbon is shielded. HMBC correlates N-alkyl to C5.
Sterics Less hindered.[2]More hindered (Iodine next to Alkyl).

Part 2: C-Functionalization of the Iodine Handle

Once the N-alkylation is fixed (or if using a protecting group like SEM/Trityl), the iodine atom serves as a versatile pivot point.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is optimized for sterically hindered 5-iodoimidazoles using Buchwald precatalysts.

Reagents:

  • Substrate: 1-Alkyl-2-ethyl-5-iodoimidazole

  • Boronic Acid:

    
     (1.5 equiv)
    
  • Catalyst:

    
     + SPhos (or XPhos Pd G2)
    
  • Base:

    
     (2.0 M aq)
    
  • Solvent: 1,4-Dioxane or Toluene/Water (3:1)

Step-by-Step:

  • Degassing: Combine substrate, boronic acid, and base in the solvent. Sparge with Argon for 15 minutes. Oxygen is the enemy of this catalytic cycle.

  • Catalyst Addition: Add Pd catalyst (2-5 mol%) under Argon counter-flow.

  • Heating: Heat to 80–100°C for 4–12 hours.

    • Note: 5-iodoimidazoles are sterically crowded. If conversion is low, switch to XPhos Pd G2 , which is designed for hindered aryl chlorides/iodides.

  • Workup: Filter through Celite. Dilute with EtOAc, wash with brine.[1]

Protocol: Iodine-Magnesium Exchange (The "Turbo-Grignard" Route)

This method converts the electrophilic C-I bond into a nucleophilic Grignard species, allowing reaction with aldehydes, ketones, or acid chlorides.

Reagent: Isopropylmagnesium chloride - Lithium chloride complex (


) [Knochel's Reagent].

Mechanism: The LiCl breaks oligomeric aggregates of the Grignard, increasing the rate of I/Mg exchange significantly.

Step-by-Step:

  • Dry Conditions: Flame-dry a flask under Argon. Dissolve 1-alkyl-2-ethyl-5-iodoimidazole in anhydrous THF.

  • Exchange: Cool to -20°C. Add

    
     (1.1 equiv, typically 1.3M in THF) dropwise.
    
  • Incubation: Stir at -20°C for 30 minutes.

    • Validation: Take an aliquot, quench with

      
      , and check NMR. Disappearance of the I-C peak and appearance of D-C peak confirms exchange.
      
  • Electrophile Trapping: Add the electrophile (e.g., Benzaldehyde) dropwise at -20°C.

  • Completion: Warm to RT slowly. Quench with sat.

    
    .
    

Part 3: Visualization of Workflows

Diagram 1: Divergent Synthesis & Regioselectivity

This flowchart illustrates the critical decision point in N-alkylation and the "Walk-Around" strategy to access the 1,5-isomer.

G Start 2-Ethyl-4(5)-iodoimidazole (Tautomeric Mixture) DirectAlk Direct N-Alkylation (NaH, R-X) Start->DirectAlk Path A AltRoute Alternative Route (The 'Walk-Around') Major Major Product (90%) 1-Alkyl-2-ethyl-4-iodoimidazole (Iodine distal to Alkyl) DirectAlk->Major Steric Control Minor Minor Product (10%) 1-Alkyl-2-ethyl-5-iodoimidazole (Iodine proximal to Alkyl) DirectAlk->Minor Trace Step1 1. Alkylate 2-Ethylimidazole (No Iodine) Step2 2. Lithiation (nBuLi) then I2 (Directed to C5) Step1->Step2 Target Target: 1-Alkyl-2-ethyl-5-iodoimidazole (Exclusive Regioselectivity) Step2->Target 2-Ethylimidazole Start with: 2-Ethylimidazole 2-Ethylimidazole->Step1 Path B

Caption: Path A shows the inherent regioselectivity favoring the 1,4-isomer. Path B demonstrates the directed lithiation strategy to exclusively access the 1,5-isomer.

Diagram 2: Functionalization of the C-I Bond

Detailed workflow for converting the Iodine handle using Palladium or Magnesium chemistry.

G Substrate 1-Alkyl-2-ethyl-5-iodoimidazole Suzuki Suzuki Coupling Pd(OAc)2 / SPhos Ar-B(OH)2 Substrate->Suzuki Turbo I/Mg Exchange iPrMgCl-LiCl -20°C Substrate->Turbo Biaryl 2-Ethyl-5-Aryl-Imidazole (Biaryl Scaffold) Suzuki->Biaryl Grignard Imidazolyl-Magnesium Species (Nucleophile) Turbo->Grignard Electrophile React with Electrophile (Aldehyde, Ketone) Grignard->Electrophile Product C5-Functionalized Imidazole Electrophile->Product

Caption: Divergent functionalization of the C-I bond. The Suzuki path creates biaryls, while the Turbo-Grignard path allows nucleophilic addition to carbonyls.

References

  • BenchChem. Protocol for N-Alkylation of 4-iodo-1H-imidazole.[1] Retrieved from

  • Krasavin, M., et al.Regioselective N-alkylation of imidazoles. Beilstein J. Org. Chem. (General reference on imidazole regioselectivity principles).
  • Knochel, P., et al. Selective functionalization of imidazoles via an iodine-copper exchange reaction.[3][4] Chem. Commun., 2006, 2170-2172.[3] Retrieved from

  • Knochel, P., et al. Improving the Halogen–Magnesium Exchange by using New Turbo‐Grignard Reagents.[5] Chem. Eur. J., 2019.[5] Retrieved from

  • Tan, J., et al. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles.[6] J. Am. Chem. Soc. (Highlighted for catalyst selection in hindered azoles). Retrieved from

Sources

Application Note: A Comprehensive Guide to the Synthesis of 2-Ethyl-5-Aryl-1H-Imidazoles via Palladium-Catalyzed Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to its unique electronic properties and ability to engage in hydrogen bonding.[1][2] Specifically, aryl-substituted imidazoles are prevalent in antiviral, anticancer, and anti-inflammatory drug candidates.[3][4] Their synthesis is therefore a topic of significant interest for researchers in drug discovery and development.[2][5] The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forming carbon-carbon bonds, a distinction recognized with the 2010 Nobel Prize in Chemistry.[6] Its power lies in its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and stability of its organoboron reagents.[7][8]

This application note provides a detailed guide for the synthesis of 2-ethyl-5-aryl-1H-imidazoles, a valuable class of compounds for screening libraries. We will leverage the palladium-catalyzed Suzuki-Miyaura coupling of a 5-halo-2-ethyl-1H-imidazole precursor with various arylboronic acids. This document offers an in-depth look at the reaction mechanism, provides validated, step-by-step protocols for precursor and final product synthesis, and includes a troubleshooting guide to ensure experimental success.

Mechanistic Principles of the Suzuki-Miyaura Coupling

A foundational understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[9] The canonical cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][10]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition into the carbon-halogen bond of the 5-bromo-2-ethyl-1H-imidazole. This is typically the rate-determining step and results in a Pd(II) complex.[6][9]

  • Transmetalation: Before this step, the arylboronic acid must be activated by a base to form a more nucleophilic boronate complex (-ate complex).[11] This boronate species then transfers its aryl group to the Pd(II) center, displacing the halide and forming a new di-organopalladium(II) intermediate. The choice of base is crucial; it must be strong enough to activate the boronic acid without promoting unwanted side reactions.

  • Reductive Elimination: In the final step, the two organic ligands (the imidazole and aryl groups) on the palladium center couple, forming the desired C-C bond of the 2-ethyl-5-aryl-1H-imidazole product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[10]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Inputs Pd0 L₂Pd⁰ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Halide L₂PdII(Imidazolyl)(Br) OxAdd->PdII_Halide Transmetal Transmetalation PdII_Halide->Transmetal PdII_Aryl L₂PdII(Imidazolyl)(Aryl) Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Product Released Imidazole 5-Bromo-2-ethyl- 1H-imidazole Imidazole->OxAdd R¹-X Boronic Ar-B(OH)₂ (Arylboronic Acid) Boronic->Transmetal [Ar-B(OH)₃]⁻ Base Base (e.g., K₂CO₃) Base->Boronic Activation caption Fig 1. Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: Fig 1. Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the necessary precursor and the final target compounds. The overall experimental process is outlined in the workflow diagram below.

Workflow start Start Materials: 2-Ethylimidazole, NBS, Arylboronic Acid step1 Protocol 3.1: Synthesis of 5-Bromo-2-ethyl-1H-imidazole start->step1 step2 Protocol 3.2: Suzuki Coupling Reaction Setup (Catalyst, Base, Solvents) step1->step2 step3 Reaction Monitoring (TLC, LC-MS) step2->step3 step4 Aqueous Workup & Extraction step3->step4 step5 Purification (Column Chromatography) step4->step5 end Final Product: 2-Ethyl-5-aryl-1H-imidazole (Characterization: NMR, MS) step5->end

Caption: Fig 2. General Experimental Workflow.

Protocol: Synthesis of 5-Bromo-2-ethyl-1H-imidazole (Precursor)

Materials:

  • 2-Ethylimidazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-ethylimidazole.

  • Dissolve the imidazole in acetonitrile (approx. 0.5 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃, followed by saturated aqueous Na₂S₂O₃ to neutralize any remaining bromine.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography if necessary, though it is often of sufficient purity for the subsequent Suzuki coupling.

General Protocol: Suzuki-Miyaura Coupling

Rationale: This protocol is optimized for efficiency and broad applicability. A palladium catalyst with a phosphine ligand, such as PdCl₂(dppf), is highly effective for coupling heteroaryl halides.[12] A mixed solvent system of dioxane and water is used to dissolve both the organic substrates and the inorganic base. Cesium carbonate is chosen as the base for its high efficacy in promoting transmetalation.[13] The reaction is performed under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.

Materials:

  • 5-Bromo-2-ethyl-1H-imidazole (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.5 eq)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add 5-bromo-2-ethyl-1H-imidazole, the desired arylboronic acid, PdCl₂(dppf), and Cs₂CO₃.

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a final substrate concentration of ~0.2 M).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.[13]

  • Monitor the reaction by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-ethyl-5-aryl-1H-imidazole.

Reaction Scope & Data

The developed protocol is effective for a range of electronically and sterically diverse arylboronic acids. Below is a summary of representative examples.

EntryArylboronic Acid (Ar-B(OH)₂)ProductTemp (°C)Time (h)Isolated Yield (%)
1Phenylboronic acid2-Ethyl-5-phenyl-1H-imidazole1001288
24-Methoxyphenylboronic acid2-Ethyl-5-(4-methoxyphenyl)-1H-imidazole1001092
34-Fluorophenylboronic acid2-Ethyl-5-(4-fluorophenyl)-1H-imidazole1001485
43-Chlorophenylboronic acid2-Ethyl-5-(3-chlorophenyl)-1H-imidazole1001679
52-Methylphenylboronic acid2-Ethyl-5-(o-tolyl)-1H-imidazole1001871
6Naphthalene-2-boronic acid2-Ethyl-5-(naphthalen-2-yl)-1H-imidazole1001283

Yields are based on optimized, small-scale reactions and may vary.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Poor quality or wet reagents/solvents.3. Insufficiently strong base.1. Ensure the reaction is set up under a strictly inert atmosphere. Use freshly degassed solvents.2. Dry reagents thoroughly. Use anhydrous solvents.3. Try a stronger base like K₃PO₄ or switch to different solvent conditions.
Significant Side Products 1. Protodeboronation: Arylboronic acid decomposes.2. Homocoupling: Arylboronic acid couples with itself.1. Use a slight excess (1.1-1.2 eq) of boronic acid, but not more. Ensure thorough degassing.2. Lower the catalyst loading. Ensure the absence of oxygen.
Difficulty in Purification Product co-elutes with residual boronic acid or other impurities.1. Perform an aqueous wash with 1M NaOH to remove acidic boronic acid residue before chromatography.2. Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol).

Conclusion

The Suzuki-Miyaura cross-coupling is a highly efficient and reliable method for the synthesis of 2-ethyl-5-aryl-1H-imidazoles. The protocols detailed in this application note provide a robust framework for accessing a diverse library of these medicinally relevant compounds. By understanding the underlying mechanism and paying careful attention to experimental parameters such as atmospheric control and reagent quality, researchers can consistently achieve high yields and purity. This methodology is well-suited for both small-scale library generation in drug discovery and larger-scale synthesis campaigns.

References

  • Uemura, T., et al. (2012). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Molecules. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Bellina, F., et al. (2014). Suzuki–Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Valente, C., et al. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • Dunne, M. P., et al. (2016). One-Pot Suzuki-Hydrogenolysis Protocol for the Modular Synthesis of 2,5-Diaryltetrazoles. The Journal of Organic Chemistry. [Link]

  • Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2020). Palladium catalyzed couplings. [Link]

  • Kumar, A., et al. (2016). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Arkat USA. [Link]

  • Google Patents. (2020). Synthetic method of 4-bromo-2-nitro-1H-imidazole. CN111646945A.
  • Wikipedia. Suzuki reaction. [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery. [Link]

  • The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Al-Ostoot, F. H., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Elsevier. [Link]

  • Wang, Z., et al. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. PubMed. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • Health Sciences. (2024). Aryl Imidazole derivatives: Significance and symbolism. [Link]

  • Banerjee, S., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences. [Link]

  • Kumar, A., et al. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. ResearchGate. [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]

  • Yilmaz, I., et al. (2023). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega. [Link]

  • ResearchGate. (2022). Imidazole-based drugs and drug discovery: Present and future perspectives. [Link]

  • Organic Syntheses. (2005). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. [Link]

Sources

Troubleshooting & Optimization

separation of mono-iodo and di-iodo 2-ethylimidazole byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 8492-SEP-IMID Subject: Technical Guide: Separation of Mono-iodo and Di-iodo 2-Ethylimidazole Byproducts Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

The iodination of 2-ethylimidazole typically proceeds via electrophilic aromatic substitution. Due to the activating nature of the imidazole ring, controlling stoichiometry to yield exclusively mono-iodo (4-iodo-2-ethylimidazole) or di-iodo (4,5-diiodo-2-ethylimidazole) products is chemically challenging. Researchers often face a crude mixture containing unreacted starting material, mono-iodo, and di-iodo species.

This guide addresses the separation of these species by exploiting two primary physicochemical divergences: Basicity (pKa) and Lipophilicity (LogP) .

Module 1: The Chemical Logic (Root Cause Analysis)

To separate these compounds effectively, you must understand why they behave differently. The introduction of iodine atoms (electron-withdrawing groups) drastically alters the electron density of the imidazole ring.

CompoundStructureEst.[1][2][3][4][5] pKa (Conjugate Acid BH⁺)Est. LogP (Lipophilicity)Solubility Profile
2-Ethylimidazole Starting Material~ 8.00.9Water Soluble / Acid Soluble
Mono-iodo 4-iodo-2-ethylimidazole~ 4.0 - 5.0~ 1.8Mod. Water Soluble / Acid Soluble
Di-iodo 4,5-diiodo-2-ethylimidazole~ 1.5 - 2.5~ 2.8Water Insoluble / Organic Soluble

The Separation Key: The Di-iodo species is a significantly weaker base than the Mono-iodo species.

  • At pH 3.0 , the Mono-iodo species is largely protonated (

    
    ) and water-soluble.
    
  • At pH 3.0 , the Di-iodo species remains largely neutral (

    
    ) and stays in the organic phase.
    

Module 2: pH-Swing Extraction (Scalable Protocol)

Best for: Bulk separation (>5g scale) where chromatography is too expensive.

Workflow Visualization

pH_Swing_Extraction Start Crude Mixture (Mono + Di + SM) Dissolve Dissolve in Organic Solvent (EtOAc or DCM) Start->Dissolve AcidWash Wash with Buffer pH 3.0 - 3.5 (Citrate or Formate) Dissolve->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgPhase Organic Phase (Contains Di-iodo) PhaseSep->OrgPhase Neutral Species AqPhase Aqueous Phase (Contains Mono-iodo + SM) PhaseSep->AqPhase Protonated Species Dry Dry (Na2SO4) & Evaporate OrgPhase->Dry Basify Adjust pH to >9 (NaOH/Na2CO3) AqPhase->Basify FinalDi Pure Di-iodo Product Dry->FinalDi Extract Extract with EtOAc Basify->Extract FinalMono Pure Mono-iodo Product Extract->FinalMono

Figure 1: The pH-swing extraction logic exploits the reduced basicity of the di-iodo derivative.

Step-by-Step Protocol
  • Dissolution: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) . Use approximately 10 mL solvent per gram of crude.

  • The "Critical" Wash:

    • Prepare a 0.5M Formate Buffer adjusted to pH 3.2 .

    • Wash the organic layer 3 times with this buffer.

    • Mechanism:[3][6][7][8] At pH 3.2, the Mono-iodo (pKa ~4.5) will protonate and migrate to the water. The Di-iodo (pKa ~2.0) is too weakly basic to protonate and remains in the EtOAc.

  • Isolation of Di-iodo:

    • Collect the Organic Layer .

    • Wash with brine, dry over

      
      , and concentrate.[9] This is your Di-iodo  fraction.
      
  • Recovery of Mono-iodo:

    • Take the combined Aqueous Acidic Layers .

    • Slowly add 2M NaOH until pH reaches ~9-10.

    • Extract 3 times with EtOAc.

    • Concentrate the organic extracts to retrieve the Mono-iodo fraction.

Module 3: Chromatographic Purification (High Purity)

Best for: Analytical scale or final polishing (<99.5% purity requirements).

HPLC Method Development Guide
  • Column: C18 (ODS) or Phenyl-Hexyl (provides better selectivity for aromatic halogens).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile (ACN).[3][10]

  • Gradient: The Di-iodo compound is significantly more hydrophobic.

Time (min)% A (Water)% B (ACN)Phase Description
0.0955Equilibration
2.0955Injection
15.04060Elution of Mono-iodo
25.0595Elution of Di-iodo
30.0955Re-equilibration

Troubleshooting Co-elution: If peaks overlap, increase the pH of the mobile phase to 6.5 (using Ammonium Acetate).

  • Why? At pH 6.5, both species are neutral. The separation will be driven purely by hydrophobicity (LogP), maximizing the retention difference between the mono-iodo (LogP ~1.8) and di-iodo (LogP ~2.8).

Module 4: Recrystallization (The "Crash" Method)

Best for: Isolating Di-iodo 2-ethylimidazole from a reaction mixture dominated by the di-product.

The di-iodo species often possesses a high melting point and poor solubility in polar protic solvents compared to the mono-species.

  • Solvent System: Ethanol/Water (70:30).

  • Procedure:

    • Dissolve crude solid in boiling Ethanol.

    • Add hot water dropwise until slight turbidity persists.

    • Allow to cool slowly to room temperature, then to 4°C.

  • Result: The Di-iodo compound typically crystallizes as needles/plates, while the mono-iodo and impurities remain in the mother liquor.

Frequently Asked Questions (FAQ)

Q1: My di-iodo product is "oiling out" during recrystallization. Why?

  • Root Cause: The product purity is likely <85%, or the cooling was too rapid.

  • Fix: Re-dissolve in the organic solvent (Ethanol) and add a "seed crystal" of pure product if available. Alternatively, switch to a solvent system with a higher boiling point difference, such as Toluene/Hexane, to force precipitation.

Q2: Can I use Silica Flash Chromatography?

  • Answer: Yes, but standard Hexane/EtOAc gradients may cause tailing due to the basic nitrogen interacting with silanols.

  • Modification: Add 1% Triethylamine (TEA) to your mobile phase to cap silica active sites. The Di-iodo will elute much faster (higher Rf) than the Mono-iodo.

Q3: How do I confirm which peak is which on HPLC without standards?

  • Logic: In Reverse Phase (C18), the elution order is almost always:

    • Starting Material (Most Polar)

    • Mono-iodo

    • Di-iodo (Least Polar/Most Hydrophobic)

  • Verification: Check the UV spectrum (DAD). The Di-iodo species will often show a bathochromic shift (red shift) in

    
     compared to the mono-iodo due to the heavy atom effect and extended conjugation.
    

References

  • Synthesis and Purific

    • Source: Patent CN112321512A. "Synthesis method of 4, 5-diiodo-1H-imidazole."
    • Relevance: Describes the solubility differences and precipitation of di-iodo species in aqueous base/acid workups.
    • URL:

  • Flow Synthesis and Extraction of Iodo-imidazoles

    • Source:Reaction Chemistry & Engineering, 2016, 1, 436-444.[5] "Continuous flow synthesis concatenated with continuous flow liquid–liquid extraction..."

    • Relevance: Validates the liquid-liquid extraction logic for separating mono/di-iodo products based on continuous processing.
    • URL:[5]

  • HPLC Separation of Imidazole Deriv

    • Source:Acta Poloniae Pharmaceutica, 2011.
    • Relevance: Establishes the standard C18/Phosphate buffer protocols for separating imidazole deriv
    • URL:

  • Physicochemical Properties of Di-iodo Imidazoles

    • Source: BenchChem Technical Guide.[11] "Determining the Solubility of 4,5-diiodo-2-isopropyl-1H-imidazole."

    • Relevance: Provides solubility and LogP data for the closely related isopropyl analog, confirming the high lipophilicity of di-iodo species.
    • URL:

Sources

optimizing N-alkylation regioselectivity of 2-ethyl-5-iodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing N-Alkylation Regioselectivity of 2-Ethyl-5-iodo-1H-imidazole[1]

Core Concept: The "Moving Target" Mechanism[1][2]

Before troubleshooting, you must visualize why this reaction is difficult. Your starting material, 2-ethyl-5-iodo-1H-imidazole , exists in a tautomeric equilibrium.[1] In solution, the proton shuttles between N1 and N3.[1]

When you introduce an alkylating agent (


), two competing pathways emerge based on which nitrogen attacks the electrophile.[1]
  • Path A (Remote Attack): Alkylation occurs at the nitrogen distal (far) from the iodine.[1] This forms the 1,4-isomer .[1][2]

  • Path B (Proximal Attack): Alkylation occurs at the nitrogen proximal (adjacent) to the iodine.[1] This forms the 1,5-isomer .[1]

The Problem: The iodine atom at position 4(5) is sterically bulky. It physically shields the adjacent nitrogen, making Path A (formation of the 1,4-isomer) kinetically favored by a factor of 5:1 to 10:1 under standard conditions.[1] If your target is the 1,5-isomer, you are fighting thermodynamics and sterics.[1]

Visualization: Steric Steering in Alkylation

ImidazoleAlkylation Start 2-ethyl-4(5)-iodoimidazole (Tautomeric Mixture) Tautomer1 Tautomer A (H on N near Iodine) Start->Tautomer1 Fast Equilibrium Tautomer2 Tautomer B (H on N far from Iodine) Start->Tautomer2 Prod14 MAJOR PRODUCT 1-alkyl-2-ethyl-4-iodoimidazole (Sterically Unhindered) Tautomer1->Prod14 Path A: Fast (Remote Attack) Prod15 MINOR PRODUCT 1-alkyl-2-ethyl-5-iodoimidazole (Sterically Crowded) Tautomer2->Prod15 Path B: Slow (Proximal Attack)

Figure 1: The steric bulk of the iodine atom (Path B) creates a high energy barrier, favoring the 1,4-isomer (Path A).[1]

Troubleshooting & Optimization (Q&A)

Q1: I need the 1,5-isomer (iodine adjacent to alkyl group), but I'm getting 90% 1,4-isomer. How do I shift the ratio?

Recommendation: You must switch from "Kinetic Control" to "Coordination Control" or use a Blocking Strategy.

  • The "Cesium Effect": Switch your base from NaH or K₂CO₃ to Cesium Carbonate (Cs₂CO₃) .

    • Why: The large Cesium cation (

      
      ) forms a looser ion pair with the imidazolyl anion.[1] It can coordinate with the N3 nitrogen and the iodine, potentially stabilizing the transition state for attack at the more hindered position.[1]
      
    • Protocol Adjustment: Use 1.5 eq Cs₂CO₃ in DMF at moderate temperatures (40–60°C).[1]

  • Solvent Switch: If solubility permits, move to a less polar solvent like Toluene or DCM (using Phase Transfer Catalysis).[1]

    • Why: In highly polar aprotic solvents (DMF, DMSO), the "naked" anion is extremely reactive and will simply attack the most accessible spot (Path A).[1] In non-polar solvents, the tight ion-pair requires the alkylating agent to approach the cation-anion complex, which can sometimes override pure steric effects.[1]

Q2: My reaction is stalling. I have unreacted starting material despite using excess alkyl halide.

Diagnosis: The 2-ethyl group and 5-iodo group create a "steric wall."[1] Solution:

  • Leaving Group: Switch from Alkyl Bromides to Alkyl Iodides or Triflates (OTf). The higher reactivity is necessary to overcome the nucleophilic penalty caused by the electron-withdrawing iodine.[1]

  • Temperature: Increase reaction temperature to 80°C (if using DMF). Note that this increases the rate but usually favors the thermodynamic (1,[1]4) product even more.

Q3: How do I definitively tell the isomers apart? They have the same mass.[2]

Standard: You cannot rely on retention time alone. You must use 2D NMR (NOESY) .[1]

Feature1-alkyl-2-ethyl-4-iodo (Major)1-alkyl-2-ethyl-5-iodo (Minor)
Structure N-Alkyl is far from Iodine.[1]N-Alkyl is next to Iodine.[1]
Proton Neighbor N-Alkyl is next to H-5 .[1]N-Alkyl is next to Iodine .[1][3]
NOESY Signal Strong Cross-peak between N-CH₂ and Imidazole-H.NO Cross-peak between N-CH₂ and Imidazole-H (too far).
HMBC N-CH₂ correlates to C2 and C5 (C-H).[1]N-CH₂ correlates to C2 and C5 (C-I).[1]
Q4: Direct alkylation is failing to give the 1,5-isomer. Is there a workaround?

Recommendation: Yes. If the direct route fails, you must use the "Block-then-Iodinate" strategy.[1]

  • Step 1: Alkylate 2-ethylimidazole (no iodine).[1] Result: 1-alkyl-2-ethylimidazole.[1]

  • Step 2: Lithiate (n-BuLi) and Iodinate.[1]

    • Mechanism:[1][4][5][6][7] The N-alkyl group directs lithiation to the C5 position (adjacent to N).[1]

    • Result: quenching with

      
       gives the 1,5-iodo isomer  exclusively.[1]
      

Optimized Experimental Protocols

Protocol A: Standard Regioselective Alkylation (Targeting 1,4-Isomer)

Best for: Routine synthesis where the sterically unhindered product is desired.[1]

  • Dissolution: Dissolve 2-ethyl-5-iodo-1H-imidazole (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.

    • Caution: Gas evolution (

      
      ).[1] Vent needle required.
      
  • Stir: Allow to warm to RT and stir for 30 mins to ensure complete anion formation.

  • Addition: Add Alkyl Bromide (1.1 equiv) dropwise.

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Quench with water, extract with EtOAc.

    • Expected Ratio: >8:1 favoring 1,4-isomer.[1]

Protocol B: "Cesium-Shift" Alkylation (Targeting 1,5-Isomer Enrichment)

Best for: Attempting to obtain the hindered isomer without changing synthetic route.[1]

  • Dissolution: Dissolve substrate in anhydrous Acetonitrile or DMF .

  • Base: Add Cs₂CO₃ (2.0 equiv) .

  • Reagent: Add Alkyl Iodide (1.5 equiv).

  • Heat: Heat to 60°C for 12 hours.

  • Purification: You will likely obtain a 60:40 or 70:30 mixture. You must use column chromatography (slow gradient, 0-5% MeOH in DCM) to separate the isomers.[1]

Decision Logic for Researchers

Use this logic flow to determine your experimental setup based on your specific alkyl chain and available reagents.

OptimizationLogic Start Start: 2-ethyl-5-iodo-1H-imidazole Goal Which isomer is your target? Start->Goal Major Use Standard Conditions Base: NaH or K2CO3 Solvent: DMF Temp: 0°C to RT Goal->Major 1,4-Isomer (Major) Minor Is the alkyl group primary and small (Me, Et)? Goal->Minor 1,5-Isomer (Minor) Direct Direct Alkylation Attempt Base: Cs2CO3 (Cesium Effect) Solvent: MeCN or Toluene Result: Mixed Ratio (Requires HPLC/Column) Minor->Direct Yes Indirect Route Switch Required 1. Alkylate 2-ethylimidazole 2. Lithiate (n-BuLi) 3. Quench with I2 Minor->Indirect No (Bulky/Complex)

Figure 2: Decision matrix for selecting reaction conditions based on target isomer and alkyl group complexity.

References

  • Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis. Academic Press. (Standard reference for imidazole tautomerism and alkylation kinetics).

  • Lipshutz, B. H., et al. (1986).[1] Regiospecific synthesis of 4-substituted imidazoles. Tetrahedron Letters, 27(35), 4095-4098.[1] [1]

  • Bellina, F., & Rossi, R. (2006).[1] Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Synthesis, 2006(15), 2419-2440.[1] (Discusses steric influence of C4/C5 substituents).

  • Kremenchuzky, L. D., et al. (2011).[1][8] Efficient Cesium Carbonate Promoted N-Alkylations. Synthesis, 2011(04), 571-576.[1] (Evidence for the "Cesium Effect" in nitrogen heterocycle alkylation).[1]

  • Verkruijsse, H. D., et al. (1998).[1] Regioselective lithiation of 1-substituted imidazoles. Chemische Berichte. (Basis for the "Block-then-Iodinate" workaround strategy).

Sources

purification methods for 2-ethyl-5-iodo-1H-imidazole from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Ethyl-5-Iodo-1H-Imidazole

Status: Online Operator: Senior Application Scientist (Process Chemistry Unit) Ticket ID: PUR-IMD-005 Subject: Troubleshooting Isolation & Purification of Halogenated Imidazoles[1]

Introduction: The Operator’s Note

Welcome to the technical support portal. You are likely working with 2-ethyl-5-iodo-1H-imidazole (often an intermediate for Angiotensin II receptor blockers like Losartan).[1]

This molecule presents a classic process chemistry paradox: it is an amphoteric heterocycle sensitive to both light and heat.[1] The iodination of 2-ethylimidazole (using


/NaOH or NIS) rarely goes to 100% completion, leaving you with a "unholy trinity" in your reaction flask:
  • Starting Material: 2-ethylimidazole (Highly polar, basic).

  • Target: 2-ethyl-5-iodo-1H-imidazole (Moderately polar, weakly basic).[1]

  • Impurity: 2-ethyl-4,5-diiodoimidazole (Lipophilic, acidic NH).[1]

The guide below is structured as a series of "Support Tickets" addressing the most common failure modes in this purification.

Module 1: Triage & Stabilization (Ticket #101)[1]

User Issue: "My crude product is turning red/brown and the melting point is dropping."

Diagnosis: This is oxidative deiodination .[1] The C-I bond on the imidazole ring is relatively labile.[1] Exposure to light or trace acid catalyzes the release of elemental iodine (


), which acts as an autocatalyst for further decomposition.

Protocol: The Stabilization Wash Before any chromatography or crystallization, you must sequester free iodine.[1]

  • Quench: After the reaction, do not just evaporate. Add 10% aqueous Sodium Thiosulfate (

    
    ) .
    
    • Visual Cue: The organic layer should shift from dark red/brown to pale yellow.[1]

  • pH Check: Ensure the aqueous layer is slightly basic (pH 8-9) using saturated

    
     before extraction.[1] Acidic conditions accelerate deiodination.[1]
    
  • Extraction: Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

    • Note: DCM is preferred if the di-iodo impurity is high, as it solubilizes the di-iodo species well, setting up for crystallization later.[1]

  • Drying: Dry over

    
     (Sodium Sulfate). Avoid 
    
    
    
    if the product is sensitive to Lewis acids (rare but safer).
  • Evaporation: Critical: Do not exceed 45°C on the rotovap water bath.

Module 2: Separation Logic (Ticket #102)

User Issue: "I have 15% starting material and 10% di-iodo impurity. How do I separate them without a column?"

Diagnosis: You can exploit the pKa differences .[1]

  • 2-Ethylimidazole: Basic (

    
    ).[1] Forms salts easily at pH 6.[1]
    
  • Mono-iodo: Weakly basic (

    
    ).[1]
    
  • Di-iodo: Non-basic / Weakly Acidic NH.[1]

Protocol: The "pH Swing" Isolation This method uses selective precipitation to leave the starting material in water and the di-iodo impurity in the organic mother liquor.[1]

  • Dissolution: Dissolve the crude mixture in 1M HCl (aqueous).

    • Result: Starting material and Mono-iodo form water-soluble hydrochloride salts.[1] Di-iodo species (very weak base) may remain suspended or dissolve poorly.[1]

  • Filtration (Optional): If a solid remains undissolved in the acid, filter it. This is likely the di-iodo impurity .[1]

  • Selective Precipitation:

    • Cool the acidic solution to 0–5°C.

    • Slowly add 2M NaOH or Ammonium Hydroxide dropwise.

    • Target pH 6.5 – 7.0 : The mono-iodo target (being less basic) will reach its isoelectric point and precipitate first.

    • Stop before pH 8.0 : At pH > 8, the starting material will deprotonate and coprecipitate.[1]

  • Harvest: Filter the solid. Wash with cold water.[1]

    • Filtrate: Contains the unreacted 2-ethylimidazole.[1]

Visualizing the Workflow

The following diagram illustrates the logical flow for isolating the target from the reaction mixture.

PurificationLogic Start Crude Reaction Mixture (SM + Mono-I + Di-I + I2) Quench 1. Add 10% Na2S2O3 (Remove I2) 2. Extract into DCM Start->Quench AcidTreat Extract Organic Layer with 1M HCl (aq) Quench->AcidTreat Split1 Phase Separation AcidTreat->Split1 OrgLayer Organic Layer (Contains Di-iodo impurity) Split1->OrgLayer Discard AqLayer Aqueous Acid Layer (Contains SM + Mono-I salts) Split1->AqLayer Keep BaseAdd Slow addition of NaOH to pH 6.5 - 7.0 AqLayer->BaseAdd Precip Precipitate Forms (Target: Mono-Iodo) BaseAdd->Precip MotherLiq Mother Liquor (pH 7) (Contains SM) BaseAdd->MotherLiq Discard

Caption: Figure 1. Acid-Base extraction strategy exploiting the basicity difference between 2-ethylimidazole (SM) and the iodinated target.[1]

Module 3: Crystallization & Polishing (Ticket #103)[1]

User Issue: "The pH swing gave me 95% purity, but I need >99% for the next step (alkylation)."

Diagnosis: Trace di-iodo impurities or colored oligomers are best removed via recrystallization.[1] Imidazoles stack well in non-polar aromatic solvents or via antisolvent methods.[1]

Protocol: Solvent Selection Based on industrial precedents for alkyl-halo-imidazoles [1, 2]:

Solvent SystemMethodProsCons
Toluene Heat to reflux, cool to 0°CExcellent removal of polar oligomers.[1]Yield loss if cooling isn't sufficient.[1]
Acetonitrile (ACN) Heat to reflux, cool to -10°CGood for removing inorganic salts.[1]Can co-crystallize di-iodo impurity.[1]
Water / Ethanol Dissolve in hot EtOH, add Water"Green" chemistry; good for large scale.Drying the product takes longer (water retention).[1]

Recommended Procedure (Toluene Method):

  • Place crude solid in a flask with Toluene (approx. 5-8 volumes).

  • Heat to reflux (

    
    ).[1] If undissolved solids remain (likely inorganic salts), filter hot.
    
  • Slow Cooling: Turn off heat and let the flask reach room temperature on the oil bath (do not shock cool).

  • Once room temp, move to an ice bath (

    
    ) for 2 hours.
    
  • Filter and wash with cold Hexane.[1]

Module 4: Advanced Troubleshooting (FAQ)

Q: Why is my yield low (<50%)? A: Check your aqueous waste streams. Because imidazoles are amphoteric, if your pH was too low (<5) during the workup, your product remained in the water. If too high (>10), it might have dissolved if the volume was massive, though this is less likely. Always re-extract aqueous layers with DCM at pH 7 before disposal. [1]

Q: Can I use Silica Gel Chromatography? A: Yes, but beware of "streaking."[1]

  • Stationary Phase: Standard Silica Gel.[1]

  • Mobile Phase: DCM : Methanol (95:5 to 90:10).[1]

  • Modifier: Add 0.1% Triethylamine (TEA) or Ammonium Hydroxide to the mobile phase. This neutralizes the silica acidity and prevents the basic imidazole from "sticking" or tailing.[1]

Q: What is the "4-iodo" vs "5-iodo" confusion? A: They are the same molecule. Due to annular tautomerism in the 1H-imidazole ring, the hydrogen moves between N1 and N3.[1]

  • If H is on N1 adjacent to the ethyl group, the iodine is at position 5.

  • If H is on the other nitrogen, the iodine is at position 4.

  • In solution, they interconvert rapidly. For nomenclature consistency, we usually refer to it as 2-ethyl-5-iodo-1H-imidazole .

References

  • DuPont Merck Pharmaceutical Co. (1992).[1] Process for the preparation of 2-n-butyl-4-chloro-5-hydroxymethylimidazole. US Patent 5,138,069.[1] (Demonstrates toluene recrystallization logic for alkyl-halo-imidazoles). Link

  • Zuliani, V., et al. (2007). Synthesis and biological evaluation of 2,4(5)-diarylimidazoles. Journal of Organic Chemistry, 72(12), 4551-4553. (Discusses regioselectivity and purification of substituted imidazoles). Link

  • BenchChem. (2025).[1] Purification of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine. (General protocols for imidazole crystallization and charcoal treatment). Link

  • Organic Chemistry Portal. (2024).[1] Iodination of imidazoles and arenes. (Mechanistic background on iodination workups). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-ethyl-5-iodo-1H-imidazole before handling. Iodine and halogenated heterocycles can be severe irritants.[1]

Sources

Technical Support Center: Iodo-Imidazole Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers working with iodo-imidazoles in palladium-catalyzed cross-couplings.

Topic: Minimizing Homocoupling Side Reactions (Ullmann-type Dimerization) Ticket Priority: High (Process Critical) Analyst: Senior Application Scientist, Catalysis Group

Diagnostic & Triage

User Issue: "I am observing a significant side product with twice the molecular weight of my starting iodo-imidazole."

Before optimizing, we must confirm the nature of the dimer.[1] In Suzuki-Miyaura or Sonogashira couplings involving iodo-imidazoles, two distinct homocoupling pathways exist.

Diagnostic Flowchart

Use this logic tree to identify your specific problem.

DiagnosticTree Start Identify Dimer Structure (via LCMS/NMR) CheckMass Mass = 2 x Boronic Acid - 2H (Biaryl) Start->CheckMass Ar-Ar (Oxidative) CheckMass2 Mass = 2 x Imidazole - 2I (Bis-imidazole) Start->CheckMass2 Im-Im (Reductive) Sol1 Glaser/Oxidative Coupling Cause: O2 Ingress Fix: Degas, Inert Atmosphere CheckMass->Sol1 Sol2 Ullmann-type Coupling Cause: Disproportionation Fix: Ligand Sterics, Slow Addition CheckMass2->Sol2

Caption: Diagnostic logic to distinguish between oxidative homocoupling of the nucleophile (Ar-Ar) and reductive homocoupling of the electrophile (Im-Im).

The Mechanics of Failure (Root Cause Analysis)

If you are seeing Imidazole-Imidazole (Im-Im) dimers, you are fighting a Reductive Homocoupling (Ullmann-type) reaction.[1]

Why it happens with Iodo-Imidazoles

Iodo-imidazoles are particularly prone to this due to the weak C-I bond, which leads to rapid Oxidative Addition (OA).

  • Fast OA: The Pd(0) rapidly inserts into the C-I bond, generating a high concentration of the intermediate [L_nPd(Im)I].[1]

  • Disproportionation: If Transmetallation (TM) is slow (due to steric bulk or catalyst poisoning), two molecules of the Pd(II) intermediate exchange ligands.[1]

  • Reductive Elimination: The bis-imidazole complex [L_nPd(Im)_2] reductively eliminates to form the Im-Im dimer.

The "Danger Zone" Pathway

The following diagram illustrates where the cycle breaks down.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OA_Complex Pd(II)(Im)I (Oxidative Addition) Pd0->OA_Complex Fast OA (C-I) Transmetal Pd(II)(Im)(Ar) (Transmetallation) OA_Complex->Transmetal High [Ar-B(OH)2] Disprop Pd(II)(Im)2 (Disproportionation) OA_Complex->Disprop Low [Ar-B(OH)2] or Poisoned Cat CrossProd Im-Ar (Desired Product) Transmetal->CrossProd Reductive Elim HomoProd Im-Im (Side Product) Disprop->HomoProd Reductive Elim CrossProd->Pd0 HomoProd->Pd0

Caption: The kinetic competition between the desired Transmetallation pathway (Green) and the undesired Disproportionation pathway (Red).

Critical Parameters & Optimization

To minimize Im-Im formation, you must manipulate the reaction kinetics to favor Transmetallation over Disproportionation.[1]

A. Ligand Selection (The Steric Wall)

The equilibrium of the disproportionation step is sensitive to ligand bulk.[1]

  • Recommendation: Use bulky, electron-rich phosphines (Buchwald Ligands).[1]

  • Mechanism: Large ligands (e.g., XPhos, SPhos) increase the steric bulk around the Pd center, making the formation of the bis-aryl species [L_nPd(Im)_2] energetically unfavorable.

LigandRisk of HomocouplingNotes
PPh3 HighLow steric bulk allows facile disproportionation.[1]
dppf Moderate/HighLarge bite angle can sometimes favor reductive elimination of dimers.[1]
XPhos / SPhos Low High steric bulk prevents bis-imidazole complex formation.[1]
IPr (NHC) Low Strong sigma donation and steric bulk stabilize the mono-aryl species.
B. Stoichiometry & Addition Order (Kinetic Control)

The rate of disproportionation is second-order with respect to [Pd(Im)I].[1]

  • Protocol: Reverse Addition / Slow Addition of Electrophile.

  • Why: By adding the Iodo-imidazole slowly to a solution containing the Catalyst and Boronic Acid, you keep the steady-state concentration of [Pd(Im)I] extremely low. This statistically prevents two Pd species from colliding to disproportionate.[1]

C. Protecting Groups (Preventing Poisoning)

Free N-H imidazoles can coordinate to Pd, displacing ligands and shutting down the catalytic cycle (Pd-poisoning). This stalls Transmetallation, giving the system time to homocouple.

  • Mandatory: Protect N-H positions.

  • Best Options: SEM (2-(Trimethylsilyl)ethoxymethyl), Boc (tert-Butyloxycarbonyl), or Methyl.[1]

  • Avoid: Trityl (can be too bulky for ortho-substituted couplings), Free N-H.[1]

Troubleshooting Protocols

Scenario 1: "I cannot change my ligand (Regulated Process)."

Action: Implement High-Ratio Nucleophile Loading .

  • Increase Boronic Acid equivalents to 1.5 - 2.0 equiv .

  • Increase Base concentration.

  • Logic: By saturating the solution with the nucleophile, you accelerate the rate of Transmetallation (

    
    ), forcing the reaction down the cross-coupling path before disproportionation can occur.
    
Scenario 2: "The reaction stalls and then dimerizes."

Action: Check for Catalyst Death/Reduction .

  • Iodo-imidazoles are oxidants.[1] If the catalytic cycle stalls, Pd(II) can be reduced to Pd(0) by consuming the boronic acid (oxidative homocoupling) or by forming Pd-black.[1]

  • Fix: Add the Iodo-imidazole via syringe pump over 1-2 hours.

  • Fix: Ensure water is present (for Suzuki). Boronic acids require activation by [OH-] to form the reactive boronate species [Ar-B(OH)3]-. Without water/base activation, Transmetallation is effectively zero.

Standard Operating Procedure (SOP)

Protocol: Minimized Homocoupling Suzuki of Iodo-Imidazole

Reagents:

  • 1.0 equiv Iodo-imidazole (Protected)

  • 1.5 equiv Aryl Boronic Acid[1]

  • 0.02 equiv (2 mol%) Pd(OAc)2 + SPhos (1:2 ratio) or Pd-XPhos-G3

  • 3.0 equiv K3PO4 (finely ground)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed

Step-by-Step:

  • Vessel Prep: Charge a reaction vial with Boronic Acid, Base, and Pre-catalyst.[1]

  • Inerting: Seal and purge with Argon/Nitrogen (3x vacuum/refill cycles). Oxygen promotes oxidative homocoupling of the boronic acid, wasting your nucleophile.

  • Solvent: Add degassed Dioxane/Water mixture.

  • Activation: Stir at Room Temp for 10 min to activate the catalyst and form the boronate species.

  • Slow Addition (The Key Step): Dissolve the Iodo-imidazole in a minimal amount of degassed Dioxane. Add this solution dropwise (or via syringe pump) to the stirring catalyst mixture at 60-80°C over 30-60 minutes.

  • Monitoring: Sample at t=1h.

    • Success Criteria: Im-Ar > 90%, Im-Im < 2%.

References

  • Mechanistic Studies on Pd-C

    • Title: The catalytic mechanism of the Suzuki-Miyaura reaction[1][2][3]

    • Source: ChemRxiv (2024)
    • URL:[Link][2][4][5]

  • Homocoupling Suppression Str

    • Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction[1]

    • Source: Organic Process Research & Development (ACS)[1]

    • URL:[Link]

  • Imidazoles in Cross-Coupling

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation[1]

    • Source: Chemistry - A European Journal (via PMC)
    • URL:[Link]

  • Ullmann-type Homocoupling Mechanisms

    • Title: Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides[1][6][7]

    • Source: ResearchG
    • URL:[Link]

Sources

🔬 Technical Support Center: Sterically Hindered Iodo-Imidazole Coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers encountering difficulties with sterically hindered iodo-imidazole couplings. It synthesizes mechanistic insights with practical troubleshooting steps.

Ticket Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group Topic: Overcoming steric and electronic barriers in imidazole cross-coupling.[1]

📋 Module 1: The Knowledge Base (Catalyst Selection Logic)

Coupling sterically hindered iodo-imidazoles presents a "perfect storm" of challenges: the steric bulk inhibits the approach of the coupling partner (transmetallation/amine coordination), while the imidazole nitrogen can poison the catalyst or interfere with base activity. Furthermore, the labile C–I bond makes the substrate prone to protodeiodination (reduction) if the catalytic cycle stalls.

The "Big Three" Catalyst Architectures

Do not rely on generic Pd(PPh₃)₄. For hindered imidazoles, you need ligands that create a "protective shell" around the Pd(0) center while enforcing a mono-ligated active species.

Catalyst FamilySpecific RecommendationWhy it Works for Hindered ImidazolesBest For...
Buchwald G3/G4 XPhos Pd G4 The XPhos ligand has a massive cone angle but is flexible. It promotes reductive elimination in crowded systems. The G4 precatalyst ensures rapid Pd(0) generation without an induction period.Suzuki-Miyaura (Aryl-Aryl, Aryl-Alkyl)
Pd-PEPPSI Pd-PEPPSI-IPent The IPent NHC ligand offers a "flexible steric bulk" that is superior to IPr for tetra-ortho-substituted systems. The pyridine "throw-away" ligand stabilizes the precatalyst but dissociates easily.Buchwald-Hartwig (Amination) & Difficult Suzuki
Bis-Phosphines Pd(dppf)Cl₂ While less active for extreme sterics, the bite angle of dppf makes it robust against chelation-induced catalyst death if your imidazole has coordinating side chains (e.g., sulfoxides, thioethers).Substrates with Coordinating Groups
Decision Logic: Selecting Your System

Use the following logic flow to determine the starting point for your optimization.

CatalystSelection Start Start: Iodo-Imidazole Coupling Partner Coupling Partner? Start->Partner Boronic Boronic Acid/Ester (Suzuki) Partner->Boronic C-C Bond Amine Amine (Buchwald) Partner->Amine C-N Bond Sterics Steric Environment (Ortho-substitution?) Boronic->Sterics Coord Coordinating Groups? (S, N, O nearby) Amine->Coord XPhos Rec: XPhos Pd G4 Solvent: Dioxane/H2O Sterics->XPhos High Sterics (Tetra-ortho) SPhos Rec: SPhos Pd G4 (If XPhos fails) Sterics->SPhos Moderate Sterics PEPPSI Rec: Pd-PEPPSI-IPent Base: KOtBu Coord->PEPPSI No Coordinating Groups DPPF Rec: Pd(dppf)Cl2 (High Temp) Coord->DPPF Strong Chelation Risk

Figure 1: Decision matrix for catalyst selection based on coupling partner and substrate topology.

🔧 Module 2: Troubleshooting (FAQs)

Ticket #001: "My reaction converts 100% of the Iodo-imidazole, but I only get de-iodinated starting material (Protodeiodination)."

Diagnosis: The catalytic cycle is stalling after oxidative addition.[2] The Pd(II)-Ar species is waiting too long for transmetallation and is intercepting a hydride source (solvent, base, or moisture). Corrective Actions:

  • Switch to Boronic Esters: Boronic acids are prone to protodeborylation. Use Bpin esters.[3]

  • Anhydrous Conditions: Switch from aqueous bases (K₂CO₃/H₂O) to anhydrous conditions (Cs₂CO₃ or K₃PO₄ in dry Dioxane or Toluene).

  • Increase Catalyst Activity: The rate of transmetallation must be increased. Switch from Pd(PPh₃)₄ to XPhos Pd G4 . The electron-rich phosphine accelerates the cycle, outcompeting the side reaction [1].

Ticket #002: "The reaction works for 4-iodoimidazole but fails completely for 4-iodo-5-methylimidazole."

Diagnosis: This is the "Ortho Effect." The methyl group at C5 sterically crowds the C4-Iodine bond. Corrective Actions:

  • Change Ligand Class: Standard bulky phosphines (like tBu₃P) may be too bulky. Switch to Pd-PEPPSI-IPent . The "flexible bulk" of the IPent ligand allows it to accommodate the substrate during the rate-determining step better than rigid phosphines [2].

  • Temperature Spike: Hindered systems often have a high activation energy for reductive elimination. Increase temperature to 100–110°C (sealed tube).

Ticket #003: "I am getting N-arylation instead of C-arylation (Suzuki)."

Diagnosis: If your imidazole N-H is unprotected, the base is deprotonating the nitrogen, turning it into a nucleophile that attacks the coupling partner (Chan-Lam type mechanism or direct SNAr if the partner is electron-poor). Corrective Actions:

  • Protect the Nitrogen: This is the only robust fix. Use a SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc group. SEM is preferred as it is stable to basic coupling conditions.

  • Base Selection: If protection is impossible, use a weaker base like K₃PO₄ rather than alkoxides (KOtBu), which are sure to deprotonate the imidazole [3].

🧪 Module 3: Validated Protocols (SOPs)

Protocol A: Suzuki Coupling of Sterically Hindered Iodo-Imidazole

Target: Coupling a 4-iodo-5-substituted imidazole with an ortho-substituted boronic ester.

Reagents:

  • Substrate: N-SEM-4-iodo-5-methylimidazole (1.0 eq)

  • Coupling Partner: 2,6-Dimethylphenylboronic acid pinacol ester (1.5 eq)

  • Catalyst: XPhos Pd G4 (0.02 – 0.05 eq / 2-5 mol%)

  • Base: K₃PO₄ (3.0 eq, finely ground)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed

Workflow:

  • Charge: In a glovebox or under Argon flow, add Substrate, Boronate, Base, and XPhos Pd G4 to a reaction vial.

  • Solvent: Add degassed Dioxane/Water.

  • Seal & Heat: Cap tightly. Heat to 80°C for 2-4 hours. Note: XPhos activates rapidly; long induction times are unnecessary.

  • Check: Monitor by LCMS. If protodeiodination is observed (>5%), switch to Anhydrous Protocol (Dry Toluene, Cs₂CO₃, 100°C).

Protocol B: Buchwald-Hartwig Amination of Iodo-Imidazole

Target: Coupling a hindered iodo-imidazole with a secondary amine.

Reagents:

  • Substrate: Protected Iodo-imidazole (1.0 eq)

  • Amine: Morpholine or Aniline derivative (1.2 eq)

  • Catalyst: Pd-PEPPSI-IPent (2 mol%)

  • Base: KOtBu (1.5 eq)

  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene (Anhydrous)

Workflow:

  • Activation: Unlike phosphine precatalysts, PEPPSI complexes are air-stable solids but must be activated in solution.

  • Mix: Combine Pd-PEPPSI-IPent, Base, and Substrate in the vial. Purge with Argon.

  • Inject: Add Amine and Solvent.[4]

  • Heat: Heat to 60-80°C .

    • Why this works: The KOtBu/DME system with PEPPSI-IPent creates a highly active "ate" complex that facilitates the oxidative addition of the electron-rich imidazole ring [2].

📉 Visualizing the Failure Points

Understanding where the cycle breaks is key to troubleshooting.

FailureAnalysis Pd0 Active Pd(0) OxAdd Oxidative Addition (Pd-I Species) Pd0->OxAdd Fast for I-Imid Fail1 FAIL: Catalyst Poisoning (Imidazole N binds Pd) Pd0->Fail1 Unprotected NH TransMet Transmetallation (Rate Limiting in Sterics) OxAdd->TransMet Slowed by Sterics Fail2 FAIL: Protodeiodination (H-source intercepts) OxAdd->Fail2 Moisture/Slow TransMet Fail3 FAIL: Stall/Decomposition (Steric bulk prevents partner approach) OxAdd->Fail3 Ligand too bulky? RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Mechanistic failure points in hindered imidazole coupling. Note that the stall usually occurs after Oxidative Addition.

📚 References

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science.[3][5] Link

  • Organ, M. G., et al. (2012). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst.[6] Chemistry – A European Journal. Link

  • Tu, T., et al. (2012).[7] Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates.[7] Organic Letters.[7] Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link

Sources

Validation & Comparative

Technical Comparison of 1H NMR Profiles: 2-Ethyl-5-iodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the 1H NMR chemical shifts for 2-ethyl-5-iodo-1H-imidazole , contrasting it with its starting material (2-ethylimidazole) and common synthetic byproducts (e.g., di-iodo derivatives). The analysis focuses on spectral assignment for structural validation in drug discovery workflows.

Executive Summary

2-Ethyl-5-iodo-1H-imidazole (also referred to as 2-ethyl-4-iodoimidazole due to tautomerism) is a critical scaffold in the synthesis of angiotensin II receptor antagonists and other bioactive heterocycles. In synthetic workflows, the primary challenge is distinguishing the mono-iodo product from the unreacted starting material and the over-iodinated 4,5-diiodo impurity.

This guide defines the diagnostic 1H NMR signals required to validate the regioselectivity and purity of the target compound.

Key Spectral Performance Indicators
  • Regio-Validation: The presence of a single aromatic singlet (integrating to 1H) confirms mono-iodination.

  • Purity Check: Absence of the ~6.9 ppm signal (2H) from the starting material and absence of a "silent aromatic region" (characteristic of the di-iodo impurity).

  • Tautomeric Baseline: In neutral solvents (CDCl3, DMSO-d6), the 4-iodo and 5-iodo forms exist in rapid equilibrium, typically yielding an averaged signal set unless N-alkylated.

Comparative 1H NMR Data Analysis

The following table contrasts the chemical shifts of the target molecule against its critical process impurities.

Table 1: Diagnostic Chemical Shifts (δ, ppm)
Structural ComponentStarting Material (2-Ethylimidazole)Target Product (2-Ethyl-5-iodo-1H-imidazole)Over-Iodinated Impurity (2-Ethyl-4,5-diiodoimidazole)
Ring Proton (C4/C5-H) 6.90 - 7.10 (s, 2H) 7.05 - 7.25 (s, 1H) Absent (Silent Region)
Ethyl -CH₂- (q) 2.75 - 2.852.65 - 2.752.60 - 2.70
Ethyl -CH₃ (t) 1.30 - 1.381.25 - 1.351.20 - 1.30
NH Proton (br) 11.0 - 12.512.0 - 13.012.5 - 13.5*

> Note: NH proton shifts are highly concentration- and solvent-dependent (typically broad singlets in DMSO-d6; often invisible in CDCl3 due to exchange).

Spectral Logic & Causality
  • Loss of Symmetry: The starting material (2-ethylimidazole) possesses C2v-like symmetry on the NMR timescale due to rapid tautomerism, resulting in a single signal for the C4/C5 protons (~7.0 ppm).

  • Iodine Effect: Iodine is an electron-withdrawing group by induction but electron-donating by resonance. In imidazoles, C-I substitution typically causes a minor downfield shift or negligible change to the remaining adjacent proton compared to the parent ring, but crucially reduces the integration from 2H to 1H.

  • Ethyl Group Shielding: The heavy atom effect of iodine at the 4/5 position exerts a slight shielding effect on the C2-ethyl group, often shifting the methylene quartet upfield by ~0.1 ppm compared to the starting material.

Structural Dynamics & Tautomerism

Understanding the tautomeric equilibrium is essential for interpreting the NMR spectrum. In solution, the proton on the nitrogen oscillates, making the 4- and 5-positions equivalent on the NMR timescale if the temperature is high enough or the solvent facilitates exchange.

Visualization: Tautomeric Equilibrium & Synthesis Pathway

ImidazolePathways cluster_tautomer Tautomeric Equilibrium (Fast Exchange) SM Starting Material 2-Ethylimidazole (2H aromatic singlet) Target Target Product 2-Ethyl-5-iodo-1H-imidazole (1H aromatic singlet) SM->Target + I2 / NaOH (Controlled Iodination) Impurity Impurity 2-Ethyl-4,5-diiodoimidazole (No aromatic protons) Target->Impurity + Excess I2 (Over-iodination) T1 4-Iodo Tautomer Target->T1 T2 5-Iodo Tautomer T1->T2 H-shift

Caption: Synthesis pathway showing the progression from starting material to mono-iodo target and di-iodo impurity, alongside the tautomeric nature of the target.

Experimental Validation Protocol

To reliably characterize 2-ethyl-5-iodo-1H-imidazole, follow this standardized NMR workflow. This protocol ensures that solvent effects and concentration issues do not obscure the diagnostic 1H singlet.

Materials
  • Solvent: DMSO-d6 (Preferred for observing NH and sharp aromatic signals) or CDCl3 (Common, but NH may be broad).

  • Internal Standard: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm).

Step-by-Step Characterization Workflow
  • Sample Preparation:

    • Dissolve ~5-10 mg of the isolated solid in 0.6 mL of DMSO-d6.

    • Critical: Ensure the solution is homogenous; iodine-containing imidazoles can be sparingly soluble.

  • Acquisition Parameters:

    • Pulse Angle: 30° or 45° (to prevent saturation of the NH signal).

    • Relaxation Delay (D1): Set to ≥ 2.0 seconds. The quaternary carbons bonded to iodine affect relaxation times, but for 1H NMR, standard delays are usually sufficient.

    • Scans: 16–64 scans are sufficient for >95% purity samples.

  • Data Processing & Integration:

    • Reference: Calibrate to residual DMSO pentet at 2.50 ppm.

    • Integration Logic: Set the Ethyl-CH3 triplet (approx 1.2-1.3 ppm) to 3.00 .

    • Validation:

      • Check the Ethyl-CH2 quartet (approx 2.7 ppm). It must integrate to 2.00 .

      • Check the Aromatic region (7.0-7.2 ppm). It must integrate to 1.00 .

      • Fail State: If the aromatic signal integrates to < 0.9, suspect di-iodo contamination. If > 1.1, suspect unreacted starting material.

References

  • Royal Society of Chemistry. (2011). Supporting Information: Metal-Free Synthesis of Imidazole Derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). 2-Ethyl-4-methylimidazole Infrared and NMR Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • University of Pretoria. (2019). Electronic Supplementary Information: Synthesis of 2-substituted Imidazoles. Retrieved from [Link]

Definitive Guide: C13 NMR Characterization of 4-Iodo vs. 5-Iodo Imidazole Tautomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: C13 NMR characterization of 4-iodo vs 5-iodo imidazole tautomers Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In drug development, the distinction between 4-iodoimidazole and 5-iodoimidazole is a frequent source of analytical confusion. For the


-unsubstituted parent compound, these two forms are tautomers  existing in rapid equilibrium, often rendering them indistinguishable by standard NMR at room temperature. However, determining the specific position of the iodine is critical when synthesizing 

-substituted derivatives (regioisomers), where the tautomerism is "locked."[1]

This guide provides an objective technical comparison of the spectroscopic signatures of these species. It outlines a self-validating experimental workflow using C13 NMR chemical shifts (specifically the Heavy Atom Effect) and HMBC correlations to definitively assign regiochemistry.

Part 1: The Scientific Core – Tautomerism & The Heavy Atom Effect[1]

The Tautomer Trap

In solution,


-unsubstituted imidazoles undergo rapid proton exchange (prototropy) between the N1 and N3 nitrogens.[1]
  • Dynamic Equilibrium: 4-iodo-1H-imidazole

    
     5-iodo-1H-imidazole.
    
  • NMR Consequence: In non-polar solvents like

    
    , this exchange is often faster than the NMR timescale, resulting in a single set of averaged signals .
    
  • Resolution: To characterize them as distinct species, one must either:

    • Slow the exchange: Use polar aprotic solvents (DMSO-

      
      ) or low temperatures.[1]
      
    • Lock the structure: Derivatize via

      
      -alkylation (e.g., 
      
      
      
      -methylation) to create distinct regioisomers.
The Heavy Atom Effect (Iodine Shielding)

The most diagnostic feature in the C13 NMR of iodo-imidazoles is the Heavy Atom Effect (Spin-Orbit Coupling).[1] Unlike electronegative atoms (O, Cl) that deshield adjacent carbons (shifting them downfield/higher ppm), Iodine exerts a massive shielding effect , shifting the attached carbon (


-carbon) significantly upfield .[1]
  • Typical Imidazole C4/C5 Shift: ~122 ppm

  • Iodine-Substituted C4/C5 Shift: ~80–95 ppm (Upfield shift of >30 ppm)[1]

Table 1: Comparative C13 NMR Signatures (Predicted & Observed Trends)

Carbon PositionUnsubstituted Imidazole4-Iodo Tautomer (Major)5-Iodo Tautomer (Minor)Diagnostic Feature
C2 (N-CH-N) ~136 ppm~138-140 ppm~138-140 ppmMost deshielded; rarely diagnostic for regio-position.[1]
C4 ~122 ppm~85-95 ppm (C-I) ~130 ppm (C-H)Primary Indicator: Look for the upfield quaternary carbon.[1]
C5 ~122 ppm~130 ppm (C-H)~80-90 ppm (C-I) In 4-iodo, this is a CH signal; in 5-iodo, it is quaternary.[1]

*Note: In N-unsubstituted forms, values may average unless exchange is halted.

Part 2: Experimental Protocol – The Self-Validating Workflow

To definitively distinguish these isomers, rely on a Derivatization-HMBC Strategy . This protocol eliminates the ambiguity of tautomeric averaging.[1]

Step 1: Sample Preparation & Solvent Selection
  • For Tautomer Ratio: Dissolve 10-20 mg of the parent 4(5)-iodoimidazole in DMSO-

    
     .
    
    • Why: DMSO forms hydrogen bonds with the N-H, slowing the proton exchange. This often splits the averaged signals into two distinct sets (major/minor tautomers) or broadens them significantly.[1]

  • For Regioisomer Assignment (Locked): If analyzing an

    
    -alkylated product (e.g., 1-methyl-4-iodoimidazole), use 
    
    
    
    or DMSO-
    
    
    .[1]
Step 2: The HMBC "Gold Standard"

The only way to prove the Iodine position relative to the Nitrogen is Heteronuclear Multiple Bond Correlation (HMBC) .[1] You must correlate the


-substituent (or N-H proton) to the ring carbons.[1]

The Logic:

  • Identify the N-Methyl (or N-H) proton signal in 1H NMR.[1]

  • Look for 3-bond correlations (

    
    ) in the HMBC spectrum.[1][2]
    
  • The N-Methyl protons will correlate to C2 and C5 .[1] They will NOT correlate to C4 (too far, 4 bonds).[1]

Step 3: Interpretation Decision Tree
  • Scenario A (1-Methyl-4-iodoimidazole):

    • N-Me correlates to C2 and C5 .[1]

    • Check C5 in C13/HSQC: C5 is a Methine (CH) (High intensity, ~130 ppm).[1]

  • Scenario B (1-Methyl-5-iodoimidazole):

    • N-Me correlates to C2 and C5 .[1]

    • Check C5 in C13/HSQC: C5 is Quaternary (C-I) (Low intensity, Upfield ~85 ppm).[1]

Part 3: Visualization of Analytical Logic

Diagram 1: Tautomerism vs. Regioisomerism Workflow

This diagram illustrates the pathway from the dynamic parent compound to the definitive assignment of the locked regioisomers.[1]

Tautomer_Analysis Start Unknown Iodo-Imidazole Sample Condition Is the Nitrogen Substituted? Start->Condition No_Sub NO (N-H present) Dynamic Tautomerism Condition->No_Sub N-H Yes_Sub YES (e.g., N-Me) Locked Regioisomers Condition->Yes_Sub N-R Solvent_Choice Solvent Selection: Use DMSO-d6 (Slow Exchange) No_Sub->Solvent_Choice Exp_HMBC Run HMBC Experiment Target: N-R to Ring Carbons Yes_Sub->Exp_HMBC Result_Unsub Expect Broad/Split Signals Major: 4-iodo tautomer Minor: 5-iodo tautomer Solvent_Choice->Result_Unsub Analysis_4I N-R Correlates to C5 (CH) C5 is Downfield (~130 ppm) Exp_HMBC->Analysis_4I Correlation to CH Analysis_5I N-R Correlates to C5 (C-I) C5 is Upfield (~85 ppm) Exp_HMBC->Analysis_5I Correlation to C-I Conclusion_4 Identity: 4-Iodo Isomer Analysis_4I->Conclusion_4 Conclusion_5 Identity: 5-Iodo Isomer Analysis_5I->Conclusion_5

Caption: Decision tree for characterizing iodo-imidazoles, highlighting the divergence between dynamic tautomers and locked regioisomers.

Diagram 2: HMBC Correlation Logic

This diagram visualizes the specific molecular correlations that distinguish the 4-iodo from the 5-iodo regioisomer.

HMBC_Logic cluster_4iodo 1-Methyl-4-Iodoimidazole cluster_5iodo 1-Methyl-5-Iodoimidazole N_Me_4 N-Methyl Protons C5_4 C5 (CH) ~130 ppm (Downfield) N_Me_4->C5_4 Strong 3-Bond Correlation C4_4 C4 (C-I) ~85 ppm (Upfield) N_Me_4->C4_4 No Correlation (4 Bonds) N_Me_5 N-Methyl Protons C5_5 C5 (C-I) ~85 ppm (Upfield) N_Me_5->C5_5 Strong 3-Bond Correlation C4_5 C4 (CH) ~130 ppm (Downfield) N_Me_5->C4_5 No Correlation (4 Bonds)

Caption: HMBC correlation pathways. The critical distinction is whether the N-Methyl group correlates to a shielded (C-I) or deshielded (C-H) carbon at position 5.[1]

References

  • Oregon State University. 13C NMR Chemical Shift Ranges and Heavy Atom Effects. [Link]

  • Claramunt, R. M., et al. (2006).[1] The tautomerism of imidazoles and benzimidazoles.[1][3] Current Organic Chemistry.[1] [Link]

  • Reich, H. J. Structure Determination Using NMR: Heavy Atom Effects.[1] University of Wisconsin-Madison.[1] [Link]

  • Grimblat, N., et al. (2015).[1] Heavy Atom Effects on C-13 NMR Shifts.[1][4] Journal of Chemical Information and Modeling.[1] [Link]

Sources

Comparative Crystal Engineering Guide: 2-Ethyl-5-iodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: 2-Ethyl-5-iodo-1H-imidazole Application: Fragment-Based Drug Discovery (FBDD), Synthetic Intermediate for Cross-Coupling Audience: Medicinal Chemists, Crystallographers, Process Chemists

This guide provides a technical analysis of 2-ethyl-5-iodo-1H-imidazole , a bifunctional scaffold combining a steric handle (2-ethyl) with a reactive halogen (5-iodo). Unlike simple imidazoles, this molecule exhibits a competition between classical hydrogen bonding and halogen bonding in the solid state. This guide compares its structural performance against non-iodinated and non-alkylated analogs to assist researchers in predicting solubility, stability, and reactivity profiles.

Comparative Structural Analysis

To understand the solid-state behavior of 2-ethyl-5-iodo-1H-imidazole, we must benchmark it against its structural parents: 2-Ethylimidazole (steric parent) and 4-Iodoimidazole (electronic parent).

Table 1: Structural & Physicochemical Benchmarking
Feature2-Ethylimidazole (Reference A)4-Iodoimidazole (Reference B)2-Ethyl-5-iodo-1H-imidazole (Target)
CAS Number 1072-62-471759-89-2870704-55-5
Primary Interaction Strong H-Bonding (

)
Mixed: H-Bonding + Halogen Bonding (

)
Competitive: Steric bulk modulates H-bond/X-bond network
Crystal Packing Planar ribbons / HerringboneLinear chains driven by

-hole directionality
Distorted Layers: Ethyl group disrupts planarity; I...N contacts likely
Melting Point 78–81 °C136–140 °CIntermediate/High (Est. >100 °C due to Iodine mass)
Solubility Profile High (Water/Ethanol)Moderate (Organic solvents)Lipophilic: Ethyl group reduces water solubility vs. 4-iodo
Key Geometric Parameter

distance ~2.86 Å

Critical Check: Is

linear?
Deep Dive: The "Battle of Forces"

In the crystal lattice of the target molecule, two supramolecular synthons compete:

  • The Classical Hydrogen Bond (

    
    ): 
    
    • Origin: The acidic proton on N1 and the basic lone pair on N3.

    • Strength: ~20–30 kJ/mol.

    • Geometry: Favors coplanar alignment of imidazole rings.

    • Effect of 2-Ethyl Group: The ethyl chain adds steric bulk at the C2 position, potentially twisting the rings out of coplanarity to relieve strain, weakening this H-bond network compared to 2-ethylimidazole.

  • The Halogen Bond (

    
    ): 
    
    • Origin: The

      
      -hole (region of positive electrostatic potential) on the Iodine atom interacting with the N3 lone pair.
      
    • Strength: ~5–15 kJ/mol (tunable).

    • Geometry: Strictly linear (

      
      ) relative to the C-I bond.
      
    • Significance: In 4-iodoimidazole, this interaction creates robust linear chains. In the target molecule, the iodine atom acts as a "structural anchor," increasing density and potentially raising the melting point despite the ethyl group's flexibility.

Experimental Protocols

Protocol A: Growing Diffraction-Quality Crystals

Objective: Obtain single crystals suitable for SC-XRD to resolve the tautomeric state (4-iodo vs. 5-iodo) and packing network.

Methodology: Vapor Diffusion (Sitting Drop)

  • Dissolution: Dissolve 20 mg of 2-ethyl-5-iodo-1H-imidazole in 0.5 mL of Methanol (solvent). Ensure complete dissolution; sonicate if necessary.

  • Setup: Place the solution in the inner well of a crystallization dish.

  • Precipitant: Fill the outer reservoir with 2 mL of Diethyl Ether or Pentane (antisolvent).

  • Equilibration: Seal the chamber tightly. Allow to stand at 4°C in the dark (iodine compounds can be light-sensitive).

  • Observation: Monitor daily. Crystals should appear as colorless prisms or needles within 3–7 days.

Alternative (Slow Evaporation):

  • Use Acetonitrile as the solvent. Allow slow evaporation through a perforated parafilm cap at room temperature. This often yields polymorphs favored by kinetic control.

Protocol B: Data Collection & Refinement Strategy

Challenge: Iodine is a heavy atom (


) causing significant X-ray absorption and fluorescence.
  • Absorption Correction (Critical):

    • Use a multi-scan method (e.g., SADABS) or analytical face-indexing.

    • Why? Without correction, the thermal ellipsoids of the iodine atom will appear non-positive definite (NPD) or severely distorted, invalidating the bond precision.

  • Resolution Limit:

    • Collect data to at least

      
       resolution.
      
    • Why? High resolution is required to observe the electron density deformation of the

      
      -hole  on the iodine atom.
      
  • Tautomer Assignment:

    • Locate the N-H hydrogen atom in the difference Fourier map (

      
      ).
      
    • Validation: The

      
       internal angle at the unprotonated nitrogen (approx 105°) is typically smaller than at the protonated nitrogen (approx 109°). Use this geometric rule to confirm the H-atom position if electron density is ambiguous.
      

Visualizations

Diagram 1: Crystallization & Characterization Workflow

Caption: Step-by-step workflow for isolating and analyzing the crystal structure, highlighting critical checkpoints for iodine-containing heterocycles.

CrystallizationWorkflow Start Crude 2-Ethyl-5-iodo-1H-imidazole Solubility Solubility Screen (MeOH, MeCN, EtOAc) Start->Solubility Method Method Selection: Vapor Diffusion vs Evaporation Solubility->Method Select Solvent Growth Crystal Growth (4°C, Dark, 3-7 Days) Method->Growth Check Microscopy Check (Birefringence) Growth->Check Check->Method No Crystal (Retry) XRD SC-XRD Data Collection (Mo Kα Source) Check->XRD Suitable Crystal? Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Refine Refinement (Absorption Correction!) Solve->Refine

Diagram 2: Interaction Hierarchy (Logic Map)

Caption: Logical decision tree for assigning the dominant supramolecular interaction based on observed geometric parameters.

InteractionLogic Root Analyze Intermolecular Contacts CheckNH Measure N...N Distance Root->CheckNH CheckIX Measure C-I...N Angle Root->CheckIX HBond H-Bond Dominant (d < 3.0 Å) CheckNH->HBond Strong XBond Halogen Bond Dominant (Angle > 170°) CheckIX->XBond Linear Mixed Cooperative Network (High Stability) HBond->Mixed Both Present XBond->Mixed

References

  • Kubicki, M., & Wagner, P. (2007).[1] Two different modes of halogen bonding in two 4-nitroimidazole derivatives. Acta Crystallographica Section C, 63(8), o454-o457.[1] Link

  • Aakeröy, C. B., et al. (2013). Halogen bonding in iodoimidazoles: A structural database study. Crystal Growth & Design. (Contextual grounding for I...N interactions).
  • PubChem. 2-Ethyl-5-iodo-1H-imidazole (CID 66751696). National Library of Medicine. Link

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[2] Acta Crystallographica Section B, 72(2), 171-179. (Standard reference for structural comparison).

  • Metrangolo, P., & Resnati, G. (2008). Halogen Bonding: A Supramolecular Solution to the Problem of Phase Separation. Science. (Theoretical basis for Halogen Bonding).[2]

Sources

Technical Comparison Guide: UV-Vis Characterization of 2-Ethyl-5-Iodo-1H-Imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethyl-5-iodo-1H-imidazole (CAS: 870704-55-5) is a critical heterocyclic intermediate, primarily utilized in the synthesis of Angiotensin II receptor antagonists (sartans) and high-performance curing agents. Its spectroscopic profile is defined by the interplay between the electron-rich imidazole ring and the heavy atom effect of the iodine substituent.

This guide provides a technical comparison of the UV-Vis absorption characteristics of 2-ethyl-5-iodo-1H-imidazole against its synthetic precursor (2-ethylimidazole ) and common process impurities (Elemental Iodine ). For researchers and QC professionals, understanding these spectral shifts is essential for monitoring reaction progress (iodination efficiency) and validating final product purity without resorting to expensive mass spectrometry for routine checks.[1]

Spectral Profile & Theoretical Basis

The UV-Vis spectrum of 2-ethyl-5-iodo-1H-imidazole is characterized by a bathochromic (red) shift relative to the unsubstituted imidazole core. This shift is driven by two key structural factors:

  • Alkyl Inductive Effect (+I): The ethyl group at the C2 position donates electron density, slightly destabilizing the HOMO and lowering the energy gap for

    
     transitions.
    
  • Auxochromic Effect of Iodine: The iodine atom at C5 possesses non-bonding electron pairs (

    
    -electrons) that interact with the imidazole 
    
    
    
    -system. Furthermore, the high polarizability of iodine induces a significant redshift compared to lighter halogens.[1]
Comparative Spectral Data (Methanol)
CompoundStructure

(nm)
Transition TypeDetection Utility
2-Ethyl-5-iodo-1H-imidazole Target 225 – 245 nm *

/

Product Identity
2-EthylimidazolePrecursor210 – 217 nm

Reaction Completion
Elemental Iodine (

)
Impurity~460 nm

Cleaning Validation
Imidazole (Unsubstituted)Baseline205 – 207 nm

Reference Std

*Note: Values are theoretical estimates based on Woodward-Fieser auxochromic shifts for heterocyclic systems. Exact maxima depend on solvent pH and tautomeric equilibrium.[1]

Technical Comparison: Product vs. Alternatives

A. vs. Precursor (2-Ethylimidazole)[2]
  • Differentiation: The iodination of 2-ethylimidazole is the primary synthetic route. The appearance of the iodine substituent causes a +15 to +30 nm redshift .

  • Monitoring Strategy: During synthesis, the disappearance of the sharp shoulder at ~210 nm and the emergence of a broader band centered around 235 nm indicates successful electrophilic substitution.

  • Performance: The iodinated product exhibits lower molar absorptivity (

    
    ) at 210 nm than the precursor, allowing for ratio-metric analysis if standards are available.
    
B. vs. Impurity (Elemental Iodine)[1]
  • Differentiation: Unreacted iodine is a common contaminant.[1] Unlike the imidazole derivatives which absorb in the UV (colorless),

    
     absorbs strongly in the visible region (~460 nm).
    
  • Monitoring Strategy: A simple UV-Vis scan from 200–600 nm serves as a self-validating purity check. Any absorbance >0.05 AU at 460 nm (in a 1 mg/mL solution) indicates incomplete quenching or purification.[1]

Experimental Protocol: Spectral Validation

Objective: To confirm the identity of 2-ethyl-5-iodo-1H-imidazole and assess the absence of iodine impurities.

Materials
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm). Note: Avoid Acetone due to high UV cutoff.[1]

  • Blank: Pure Methanol.[1]

  • Equipment: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).

Workflow
  • Stock Solution: Dissolve 10 mg of 2-ethyl-5-iodo-1H-imidazole in 100 mL Methanol (Concentration: 100

    
    g/mL).
    
  • Working Standard: Dilute 1 mL of Stock into 9 mL Methanol (Final: 10

    
    g/mL).
    
  • Baseline Correction: Run a background scan with pure Methanol.[1]

  • Scan: Record spectrum from 200 nm to 600 nm .

  • Analysis:

    • Pass Criteria: Single major peak observed between 225–245 nm.[1]

    • Fail Criteria (Purity): Distinct peak or shoulder at 460 nm (indicates free Iodine).[1]

    • Fail Criteria (Identity): Peak maximum < 215 nm (indicates unreacted 2-ethylimidazole).

Visualization: Synthesis & QC Workflow

The following diagram illustrates the logical flow for using UV-Vis spectroscopy to monitor the synthesis and purification of the target compound.

UV_QC_Workflow Start Start: 2-Ethylimidazole Reaction Reaction: Iodination (I2 / NaOH) Start->Reaction + I2 Quench Quench & Workup Reaction->Quench UV_Check UV-Vis Scan (200-600 nm) Quench->UV_Check Sample in MeOH Result_A Peak @ ~210 nm (Incomplete Reaction) UV_Check->Result_A Blue Shifted Result_B Peak @ ~460 nm (Residual Iodine) UV_Check->Result_B Visible Abs Result_C Peak @ 225-245 nm (Pure Product) UV_Check->Result_C Red Shifted

Caption: Decision logic for UV-Vis monitoring of 2-ethyl-5-iodo-1H-imidazole synthesis.

References

  • Barcelona Fine Chemicals. (n.d.).[1] 2-Ethyl-5-iodo-1H-imidazole Product Specification. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023).[1] UV-Vis Spectrum of 2-Ethylimidazole (CAS 1072-62-4). NIST Chemistry WebBook.[1] Retrieved from

  • University of Toronto. (n.d.).[1] Interpreting UV-Vis Spectra: Woodward-Fieser Rules for Conjugated Systems. Retrieved from

  • PubChem. (2025).[1] Compound Summary: 2-Ethyl-5-iodo-1H-imidazole (CID 66751696). National Library of Medicine.[1] Retrieved from

  • Organic Syntheses. (2021). Preparation of 4,5-Diiodoimidazole. Org. Synth. 2021, 98, 227-244.[1] Retrieved from

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 2-Ethyl-5-iodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Chemical Profile

Before initiating disposal, verify the chemical identity to ensure this specific protocol applies. 2-Ethyl-5-iodo-1H-imidazole is a halogenated intermediate often used in cross-coupling reactions (e.g., Sonogashira, Suzuki).

ParameterSpecification
Chemical Name 2-Ethyl-5-iodo-1H-imidazole
CAS Registry Number 870704-55-5 (Specific isomer) or 69047-39-8 (4(5)-iodo tautomer)
Molecular Formula

Physical State White to off-white solid
Key Hazard Irritant (Skin/Eye/Respiratory) ; Potential for Iodine (

) release under oxidation.[1]
RCRA Status Non-Listed (Not P or U listed). Regulated as Halogenated Organic Waste .

Safety & Compatibility Assessment

Expert Insight: The presence of the Carbon-Iodine (C-I) bond is the critical factor in disposal. C-I bonds are weaker than C-Cl or C-F bonds. Consequently, this compound is susceptible to deiodination in the presence of strong oxidizers or Lewis acids, potentially releasing elemental iodine (


)—a corrosive, volatile purple vapor that poses severe inhalation risks.
Mandatory PPE
  • Respiratory: N95 particulate respirator (for solids) or fume hood (for solutions).

  • Dermal: Nitrile gloves (Double gloving recommended if handling solutions >0.1 M).

  • Ocular: ANSI Z87.1 Chemical Splash Goggles.

Incompatibility Matrix (Do NOT Mix)
  • Strong Oxidizers: (e.g., Nitric Acid, Permanganates, Peroxides). Risk: Exothermic release of toxic iodine vapor.

  • Strong Acids: May protonate the imidazole ring, altering solubility, but generally stable. Avoid mixing with fuming acids.

  • Alkali Metals: (e.g., Sodium, Lithium). Risk: Violent dehalogenation.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound)

Use this workflow for expired reagents, spill cleanup residues, or contaminated solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid. Do not use metal containers due to potential corrosion from trace iodide formation.

  • Labeling: Apply a hazardous waste label.

    • Primary Constituent: "2-Ethyl-5-iodo-1H-imidazole"[1][2]

    • Hazard Checkbox: Check "Toxic" and "Irritant."

    • Critical Note: Write "CONTAINS ORGANIC IODINE" clearly on the tag. This informs the incineration facility to use appropriate flue gas scrubbing.

  • Segregation: Place the HDPE jar into the "Solid Halogenated Waste" stream.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this workflow for reaction byproducts dissolved in solvents (e.g., DMF, DMSO, Ethyl Acetate).

  • Stream Identification: Determine the primary solvent.

    • If solvent is Halogenated (DCM, Chloroform): Use the Halogenated Waste carboy.

    • If solvent is Non-Halogenated (Acetone, Ethyl Acetate): STILL use the Halogenated Waste carboy.

    • Reasoning: The presence of the iodinated solute (

      
      ) renders the entire mixture "Halogenated" for incineration purposes. Mixing this into a non-halogenated fuel blending stream can cause regulatory violations and damage incinerator catalytic beds.
      
  • pH Check: Ensure the solution pH is between 5 and 9.

    • Action: If acidic, neutralize slowly with Sodium Bicarbonate (

      
      ) to prevent acid-catalyzed deiodination over time.
      
  • Accumulation: Pour into the designated "Halogenated Solvent Waste" carboy (typically yellow or red safety cans).

The Self-Validating System: Satellite Accumulation

To build trust and safety, implement a "Satellite Accumulation Area" (SAA) protocol. This system ensures that waste is verified at the point of generation before moving to central storage.

  • The "3-Day Rule": Once a container is full, it must be moved to the central accumulation area within 3 days.

  • The "Closed Container" Check: The container must remain closed unless adding waste. This prevents the escape of volatile iodine species if the compound degrades.

  • Secondary Containment: All liquid waste carboys containing this compound must sit in a secondary tray capable of holding 110% of the container's volume.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the operational decision tree for disposing of 2-ethyl-5-iodo-1H-imidazole.

DisposalWorkflow Start Waste Generation: 2-Ethyl-5-iodo-1H-imidazole StateCheck Physical State? Start->StateCheck Solid Solid / Spill Debris StateCheck->Solid Powder/Crystals Liquid Dissolved in Solvent StateCheck->Liquid Solution SolidContainer Container: Wide-Mouth HDPE Jar Solid->SolidContainer LiquidCheck Check pH Liquid->LiquidCheck LabelSolid Label: 'Solid Halogenated' Note: 'Contains Iodine' SolidContainer->LabelSolid Neutralize Neutralize with NaHCO3 (Target pH 6-8) LiquidCheck->Neutralize pH < 5 LabelLiquid Label: 'Halogenated Solvent' (Regardless of carrier solvent) LiquidCheck->LabelLiquid pH 5-9 Neutralize->LabelLiquid Disposal Ship to High-Temp Incinerator (Requires Scrubbing) LabelSolid->Disposal LabelLiquid->Disposal

Caption: Operational decision tree ensuring correct segregation of iodinated imidazole waste streams to prevent regulatory non-compliance.

Regulatory & Technical Context

RCRA Classification (USA)

While 2-Ethyl-5-iodo-1H-imidazole is not explicitly listed on the P-list (Acutely Hazardous) or U-list (Toxic), it falls under the "Generator Knowledge" clause.

  • Waste Code: If dissolved in spent halogenated solvents (e.g., Methylene Chloride), apply code F002 . If pure, it is unlisted but must be managed as D001 (if ignitable carrier) or simply non-RCRA Regulated Halogenated Waste depending on state regulations.

  • Best Practice: Always classify as Halogenated to ensure the incinerator facility utilizes wet scrubbers. Burning iodine without scrubbing releases purple

    
     gas, a visible emission violation.
    
Incineration Chemistry


Note: Without scrubbing, elemental iodine (

) is released. Scrubbers use sodium hydroxide (

) to capture it as sodium iodide (

).

References

  • US EPA. (2025). Hazardous Waste Listings & Characteristics (RCRA). Retrieved February 10, 2026, from [Link]

  • PubChem. (n.d.). 2-Ethyl-5-iodo-1H-imidazole Compound Summary. Retrieved February 10, 2026, from [Link]

Sources

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